(2-Chlorophenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPIQYFYSMQBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074460 | |
| Record name | (2-Chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114-38-5 | |
| Record name | 2-Chlorophenylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (o-Chlorophenyl)urea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROPHENYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4UB5E9CW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(2-Chlorophenyl)urea: A Comprehensive Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)urea, a substituted urea derivative, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural framework is a key component in a variety of biologically active compounds. The presence of the urea moiety allows for critical hydrogen bonding interactions with biological targets, while the substituted phenyl ring provides a scaffold for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental protocols and data relevant to researchers in the life sciences.
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. The two most common and reliable pathways start from either 2-chloroaniline or 2-chlorophenyl isocyanate.
Pathway 1: From 2-Chloroaniline and a Cyanate Salt
This widely-used laboratory method involves the reaction of 2-chloroaniline with an in-situ generated isocyanic acid from a cyanate salt, typically sodium or potassium cyanate, in an acidic aqueous medium.
Pathway 2: From 2-Chlorophenyl Isocyanate and Ammonia
This pathway involves the direct reaction of the highly reactive 2-chlorophenyl isocyanate intermediate with ammonia. The isocyanate can be prepared from 2-chloroaniline using a phosgene equivalent like triphosgene.
Experimental Protocols
Protocol 1: Synthesis from 2-Chloroaniline and Sodium Cyanate
Materials:
-
2-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Cyanate (NaOCN)
-
Deionized Water
-
Ethanol
Equipment:
-
Reaction flask with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a reaction flask, dissolve 2-chloroaniline (1 equivalent) in deionized water and a stoichiometric amount of concentrated hydrochloric acid with stirring.
-
In a separate beaker, prepare a solution of sodium cyanate (1.1 equivalents) in deionized water.
-
Cool the 2-chloroaniline hydrochloride solution in an ice bath to below 10°C.
-
Slowly add the sodium cyanate solution dropwise to the stirred 2-chloroaniline hydrochloride solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from aqueous ethanol to yield pure this compound.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis from 2-Chlorophenyl Isocyanate and Ammonia
Materials:
-
2-Chlorophenyl isocyanate
-
Anhydrous Ammonia (gas or solution in a suitable solvent like dioxane)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
Equipment:
-
Reaction flask with a magnetic stirrer and gas inlet/outlet
-
Standard laboratory glassware
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve 2-chlorophenyl isocyanate (1 equivalent) in an anhydrous aprotic solvent.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia (1.1 equivalents) dropwise with vigorous stirring.
-
The reaction is typically exothermic and a precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of the cold reaction solvent to remove any unreacted starting material.
-
Dry the product under vacuum to obtain this compound.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference/Note |
| Molecular Formula | C₇H₇ClN₂O | |
| Molecular Weight | 170.60 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 189.0 - 193.0 °C | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 114-38-5 | [1] |
| Solubility | Sparingly soluble in water, soluble in ethanol and DMSO. | General observation for similar compounds. |
| ¹H NMR (DMSO-d₆) | Aromatic protons: ~7.0-8.0 ppm, NH protons: variable. | Predicted based on similar structures.[3] |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbon: ~155 ppm, Aromatic carbons: ~115-140 ppm. | Predicted based on similar structures.[3] |
| FTIR (KBr, cm⁻¹) | N-H stretch: ~3200-3400, C=O stretch: ~1650, C-N stretch, aromatic C-H and C=C bands. | Predicted based on typical urea spectra.[4][5] |
| Mass Spectrum (EI) | Molecular ion (M⁺) expected at m/z 170/172 (due to ³⁵Cl/³⁷Cl isotopes). | Predicted based on molecular weight. |
Biological Activity and Mechanism of Action
Substituted phenylureas are a well-established class of compounds with significant biological activity, most notably as inhibitors of various protein kinases.[6] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
The urea moiety of this compound is critical for its biological activity. It acts as a hydrogen bond donor and acceptor, allowing it to form key interactions within the ATP-binding pocket of kinases. Specifically, many diarylurea inhibitors, such as Sorafenib, are known to bind to the "DFG-out" (inactive) conformation of the kinase.[6] This binding mode involves hydrogen bonds between the urea N-H groups and a conserved glutamate residue in the αC-helix, as well as an aspartate residue in the DFG motif. The phenyl rings occupy hydrophobic pockets within the active site. This stabilization of the inactive conformation prevents the kinase from adopting its active state, thereby inhibiting its catalytic function.
Experimental Workflow: Purification and Characterization
The following workflow outlines the general procedure for the purification and characterization of synthesized this compound.
Conclusion
This compound is a valuable compound for researchers in drug discovery and medicinal chemistry. Its synthesis is readily achievable through well-established methods, and its structural and electronic properties make it an attractive scaffold for the development of targeted therapeutics, particularly kinase inhibitors. This guide provides the foundational technical information required for the synthesis, purification, and characterization of this compound, enabling its further investigation and application in the development of novel therapeutic agents.
References
- 1. Fluorinated N,N'-diarylureas as AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(2-Chlorophenyl)urea | 114-38-5 | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-Chlorophenyl)urea: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2-Chlorophenyl)urea, a substituted urea derivative of interest in various scientific fields. This document details its chemical identity, including its CAS number and molecular structure, and summarizes its key physicochemical properties. Detailed experimental protocols for its synthesis and purification are provided, alongside established analytical methodologies. Furthermore, this guide explores the biological activity of this compound, focusing on its role as a cytokinin-like compound and the associated signaling pathways. All quantitative data is presented in clear, tabular formats for ease of comparison, and logical relationships and experimental workflows are visualized using diagrams.
Chemical Identification and Physicochemical Properties
This compound, also known as o-chlorophenylurea, is a chemical compound with the CAS number 114-38-5 .[1] Its molecular formula is C₇H₇ClN₂O, and it has a molecular weight of 170.60 g/mol .[1]
Molecular Structure:
The molecular structure of this compound is characterized by a urea group attached to a 2-chlorophenyl ring. The structure can be represented by the following SMILES string: C1=CC=C(C(=C1)NC(=O)N)Cl.
A two-dimensional representation of the molecular structure is provided below:
Caption: 2D Molecular Structure of this compound.
Physicochemical Data:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 170.60 g/mol | [1] |
| Molecular Formula | C₇H₇ClN₂O | [1] |
| CAS Number | 114-38-5 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 152 °C | |
| Boiling Point (Predicted) | 265.9 ± 23.0 °C | |
| Density (Predicted) | 1.402 ± 0.06 g/cm³ | |
| pKa (Predicted) | 14.07 ± 0.70 | |
| LogP (Octanol-Water Partition Coefficient) | 1.27 | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of this compound.
Synthesis of this compound
Two common methods for the synthesis of aryl ureas are presented below. These can be adapted for the specific synthesis of this compound.
Method 1: From 2-Chloroaniline and Sodium Cyanate
This is a classical and widely used laboratory-scale method for the preparation of arylureas. The reaction involves the in-situ formation of isocyanic acid from a cyanate salt in an acidic medium, which then reacts with the amine to form the corresponding urea.
Caption: Synthesis of this compound from 2-Chloroaniline.
Experimental Procedure (Adapted from a general procedure for arylureas):
-
Dissolution of Amine: In a suitable beaker, dissolve 2-chloroaniline (1 mole equivalent) in a mixture of glacial acetic acid and water at approximately 35°C.
-
Preparation of Cyanate Solution: In a separate beaker, prepare a solution of sodium cyanate (2 mole equivalents) in water at 35°C.
-
Reaction: Slowly add a small portion of the sodium cyanate solution to the stirred 2-chloroaniline solution until a white crystalline precipitate of this compound begins to form.
-
Completion of Reaction: Add the remainder of the sodium cyanate solution quickly with vigorous agitation. The reaction is exothermic, and the temperature may rise.
-
Precipitation and Isolation: Continue stirring the resulting thick suspension for 10-15 minutes. Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.
-
Filtration and Washing: Cool the mixture in an ice bath and then filter the precipitate under suction. Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified this compound to obtain the final product.
Method 2: From 2-Chlorophenyl Isocyanate and Ammonia
This pathway involves the direct reaction of the highly reactive 2-chlorophenyl isocyanate intermediate with ammonia.
Experimental Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 2-chlorophenyl isocyanate in a suitable anhydrous aprotic solvent such as acetone.
-
Reaction with Ammonia: While stirring, bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the same solvent. This reaction is typically rapid and exothermic, so cooling may be necessary to maintain the temperature below 40°C.
-
Isolation: The this compound product will precipitate out of the solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Filtration and Washing: Once the reaction is complete, filter the precipitate, wash it with a small amount of cold acetone, and dry it.
Purification
The crude this compound obtained from the synthesis can be purified by recrystallization .
Recrystallization Protocol:
-
Solvent Selection: A suitable solvent for recrystallization is aqueous ethanol.
-
Dissolution: Dissolve the crude product in a minimum amount of hot aqueous ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold aqueous ethanol, and dry under vacuum.
Analytical Methodologies
The purity and identity of this compound can be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| Melting Point | Determination of purity | A sharp melting point close to the literature value (152 °C) indicates high purity. |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity | A single spot on the TLC plate indicates a pure compound. |
| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment | A single sharp peak in the chromatogram. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1630-1680 cm⁻¹), and C-Cl stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | The spectra will show characteristic chemical shifts and coupling patterns for the aromatic protons and carbons, as well as the urea protons and carbon. |
| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the molecular weight of this compound (170.60 m/z). |
Biological Activity and Signaling Pathways
This compound belongs to the class of phenylurea derivatives, which are known to exhibit cytokinin-like activity.[2][3] Cytokinins are a class of plant hormones that promote cell division, or cytokinesis, in plant roots and shoots.
Mechanism of Action:
The cytokinin-like activity of phenylurea derivatives is primarily attributed to their ability to inhibit the enzyme cytokinin oxidase/dehydrogenase (CKO/CKX) .[1][4] This enzyme is responsible for the degradation of natural cytokinins in plants. By inhibiting CKO/CKX, phenylurea derivatives increase the endogenous levels of active cytokinins, leading to enhanced cytokinin responses.
Signaling Pathway:
Phenylurea derivatives are believed to interact with the cytokinin signaling pathway, which is a multi-step phosphorelay system.
Caption: Simplified Cytokinin Signaling Pathway.
Steps in the Signaling Pathway:
-
Perception: this compound, acting as a cytokinin mimic, binds to histidine kinase receptors (like AHKs in Arabidopsis) located on the cell membrane.
-
Phosphorelay: This binding triggers a series of phosphorylation events, transferring a phosphate group from the receptor to histidine phosphotransfer proteins (AHPs) in the cytoplasm.
-
Nuclear Translocation: The phosphorylated AHPs move into the nucleus.
-
Transcriptional Activation: In the nucleus, AHPs transfer the phosphate group to Type-B response regulators (ARRs), which are transcription factors.
-
Gene Expression: Activated Type-B ARRs bind to the promoters of cytokinin-responsive genes, initiating their transcription and leading to various physiological responses, such as cell division and differentiation.
-
Negative Feedback: The expression of Type-A ARRs, which are negative regulators of the pathway, is also induced, creating a feedback loop to control the signaling response.
Conclusion
This compound is a readily synthesizable compound with established physicochemical properties. Its primary biological significance lies in its potential as a cytokinin-like agent, likely acting through the inhibition of cytokinin degradation and interaction with the cytokinin signaling pathway. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting the methodologies for its preparation and analysis, and providing a framework for further investigation into its specific biological functions and potential applications.
References
- 1. Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101565391A - One-pot synthesis of N, N'-di (p-chlorophenyl) urea and preparation of 2, 4-dichloroaniline - Google Patents [patents.google.com]
- 4. Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of (2-Chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)urea, a substituted urea derivative, is a compound of significant interest in the fields of agriculture and pharmaceutical research. Its structural similarity to other biologically active phenylureas, which exhibit cytokinin-like and antiproliferative activities, positions it as a valuable molecule for further investigation. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways. All quantitative data are presented in structured tables for clarity and ease of comparison, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various experimental settings.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | o-Chlorophenylurea, 1-(2-Chlorophenyl)urea | [1] |
| CAS Number | 114-38-5 | [2] |
| Molecular Formula | C₇H₇ClN₂O | [1][2] |
| Molecular Weight | 170.60 g/mol | [2] |
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Melting Point | 189-193 °C | |
| 152 °C | ||
| Boiling Point | 265.9 ± 23.0 °C (Predicted) | |
| Solubility | Soluble in ethanol. Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Insoluble in water. | [3] |
| pKa | 14.07 ± 0.70 (Predicted) |
Spectral Data
The following tables summarize the key spectral data for this compound, which are essential for its identification and structural elucidation.
Table 3: 1H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not explicitly found in search results |
Table 4: 13C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Table 5: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3200 - 3600 | N-H stretching vibrations |
| ~1700 | C=O (carbonyl group) stretching vibration |
| 1600 - 1650 | N-H bending vibrations |
| ~1450 & ~1150 | C-N stretching vibrations |
Table 6: Mass Spectrometry Data
| m/z | Interpretation |
| 170/172 | [M]⁺ Molecular ion peak (indicating presence of Chlorine) |
| Further fragmentation data not explicitly found |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of 2-chloroaniline with a cyanate salt in an acidic aqueous medium.
Materials:
-
2-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Cyanate (NaOCN)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of 2-Chloroaniline Hydrochloride: In a reaction vessel, dissolve 2-chloroaniline in a minimal amount of deionized water. Slowly add a stoichiometric equivalent of concentrated hydrochloric acid while stirring to form the hydrochloride salt.
-
Preparation of Sodium Cyanate Solution: In a separate beaker, dissolve sodium cyanate in deionized water.
-
Reaction: Slowly add the sodium cyanate solution to the stirred solution of 2-chloroaniline hydrochloride. Maintain the reaction temperature below 30°C, as the reaction can be exothermic.
-
Precipitation: Continue stirring the mixture for 1-2 hours. The this compound product will precipitate out of the solution as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and inorganic salts.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
An HPLC method can be adapted from established protocols for the analysis of phenylurea herbicides to determine the purity and quantify this compound.
Table 7: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Biological Activity and Signaling Pathways
Phenylurea derivatives are known to exhibit significant biological activities, primarily as cytokinin-like plant growth regulators and as antiproliferative agents against cancer cells.
Cytokinin-Like Activity
This compound is presumed to act as a synthetic cytokinin. The cytokinin signaling pathway is a multi-step phosphorelay system.
Caption: Cytokinin signaling pathway initiated by this compound.
Antiproliferative Activity
Substituted phenylureas have demonstrated antiproliferative effects on various cancer cell lines. The proposed mechanism involves the inhibition of key cellular targets like cyclin-dependent kinases (CDKs) and adenosine receptors.[4]
Caption: Proposed mechanism of antiproliferative activity.
Experimental Workflows
The following diagrams illustrate standardized workflows for key experimental procedures.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. 2-Chlorophenylurea | C7H7ClN2O | CID 8236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 4-Chlorophenylurea | 140-38-5 [chemicalbook.com]
- 4. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (2-Chlorophenyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (2-Chlorophenyl)urea, a key intermediate in various chemical syntheses. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for acquiring such spectra.
Core Spectroscopic Data
The following sections summarize the anticipated spectroscopic data for this compound. This data is compiled from predictive models and analysis of structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | Singlet | 1H | NH |
| ~8.20 | Doublet | 1H | Ar-H |
| ~7.35 | Doublet of doublets | 1H | Ar-H |
| ~7.25 | Doublet of doublets | 1H | Ar-H |
| ~6.95 | Doublet of doublets | 1H | Ar-H |
| ~6.50 | Singlet (broad) | 2H | NH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C=O (Urea) |
| ~136.0 | Ar-C (C-NH) |
| ~130.0 | Ar-C (C-Cl) |
| ~129.5 | Ar-CH |
| ~127.5 | Ar-CH |
| ~123.0 | Ar-CH |
| ~121.0 | Ar-CH |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (Amide/Amine) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| ~1660 | Strong | C=O Stretch (Urea, Amide I) |
| ~1600 | Medium | N-H Bend (Amine/Amide II) |
| ~1480 | Medium | C=C Stretch (Aromatic) |
| ~750 | Strong | C-Cl Stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 170/172 | 100 / ~33 | [M]⁺ (Molecular Ion) |
| 126/128 | Variable | [M - NH₂CO]⁺ |
| 111 | Variable | [M - NH₂CONH₂]⁺ |
| 90 | Variable | [C₆H₄Cl]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved by gentle vortexing.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Use a spectral width of approximately 220 ppm.
-
A relaxation delay of 2-5 seconds is recommended.
-
Accumulate a sufficient number of scans (typically several thousand) for adequate signal intensity.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.
-
Data Acquisition (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable temperature program for the GC oven to ensure elution of the compound.
-
The mass spectrometer should be set to scan a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak, which should correspond to the molecular weight of this compound (170.59 g/mol ). Analyze the fragmentation pattern to confirm the structure. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for chlorine-containing fragments is a key diagnostic feature.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Navigating the Solubility Landscape of (2-Chlorophenyl)urea: A Technical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Chlorophenyl)urea is a urea derivative of significant interest in pharmaceutical and agrochemical research. A comprehensive understanding of its solubility in various organic solvents is critical for process development, formulation design, and bioavailability enhancement. This technical guide provides a detailed overview of the solubility characteristics of chlorophenylurea compounds, outlines a robust experimental protocol for precise solubility determination, and presents available data to inform research and development activities.
Physicochemical Properties and Solubility Profile
This compound is a crystalline solid. Its solubility is governed by the principle of "like dissolves like," where the polarity of the solute and solvent are the primary drivers of miscibility. Generally, chlorophenylurea derivatives are expected to be poorly soluble in water and more soluble in polar organic solvents.
Data Presentation: Solubility of 4-Chlorophenyl)urea
The following table summarizes the available qualitative solubility information for 4-Chlorophenyl)urea. This data can be used as a preliminary guide for solvent selection in studies involving this compound.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility |
| Polar Protic Solvents | Ethanol | Not Specified | Soluble[1][2] |
| Methanol | Not Specified | Slightly Soluble[1] | |
| Water (pH 7.4) | Not Specified | >25.6 µg/mL[3] | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |
This table is compiled from qualitative statements in available chemical literature. For precise quantitative analysis, experimental determination is imperative.
Experimental Protocol: Determination of Equilibrium Solubility
A reliable and widely used method for determining the equilibrium solubility of a compound in a specific solvent is the isothermal shake-flask method . This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Sealed vials or flasks
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vessel. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed vessels in a temperature-controlled shaker and agitate at a constant speed. The equilibration time is a critical parameter and should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[1]
-
Phase Separation: Once equilibrium is reached, allow the vessels to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Centrifugation can be used to facilitate this process.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the sample through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions to determine the concentration of this compound in the saturated sample.
-
-
Data Reporting: The solubility is typically reported in mole fraction (x), grams per 100 g of solvent ( g/100g ), or milligrams per milliliter (mg/mL) at the specified temperature.
Mandatory Visualization
The following diagram illustrates the workflow for the determination of solubility using the shake-flask method.
Conclusion
While quantitative solubility data for this compound remains elusive in the public domain, this guide provides a framework for understanding its likely solubility characteristics based on the behavior of its 4-chloro isomer. The detailed experimental protocol for the shake-flask method empowers researchers to generate the precise, high-quality solubility data necessary for advancing their drug development and scientific research endeavors. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
(2-Chlorophenyl)urea: A Comprehensive Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)urea, a halogenated aromatic urea derivative, has emerged as a molecule of interest in the field of medicinal chemistry. Its structural motif is present in a variety of biologically active compounds, suggesting a potential for broad-spectrum pharmacological effects. This technical guide provides a comprehensive overview of the reported and potential biological activities of this compound, with a focus on its anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a consolidated source of data, experimental protocols, and mechanistic insights to facilitate further investigation into this promising compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. A common and straightforward method involves the reaction of 2-chloroaniline with a source of the ureido moiety.
Experimental Protocol: Synthesis from 2-Chloroaniline and Urea
This protocol outlines a one-pot synthesis of this compound.
Materials:
-
2-chloroaniline
-
Urea
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroaniline (1 equivalent) in a minimal amount of deionized water containing a catalytic amount of concentrated hydrochloric acid.
-
Add urea (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
-
Determine the melting point and characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Synthesis of this compound.
Potential Biological Activities
While extensive research on this compound is still ongoing, preliminary studies and the activities of structurally related compounds suggest its potential in several therapeutic areas.
Anticancer Activity
Urea derivatives are a well-established class of anticancer agents, with several approved drugs and numerous compounds in clinical development.[1] The proposed mechanisms of action for these compounds often involve the inhibition of key cellular processes like cell division and signaling pathways crucial for tumor growth and survival.
Mechanism of Action:
-
Tubulin Polymerization Inhibition: Many aromatic urea derivatives have been shown to act as tubulin polymerization inhibitors.[2] By binding to tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle formation and cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
-
Kinase Inhibition: Phenylurea derivatives are known to inhibit various protein kinases that are often dysregulated in cancer.[1][3] These include Receptor Tyrosine Kinases (RTKs), Raf kinases, and components of the PI3K/Akt/mTOR signaling pathway.[1][4] Inhibition of these kinases can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101565391A - One-pot synthesis of N, N'-di (p-chlorophenyl) urea and preparation of 2, 4-dichloroaniline - Google Patents [patents.google.com]
- 4. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile and Safety Data for (2-Chlorophenyl)urea: An In-depth Technical Guide
Chemical and Physical Properties
(2-Chlorophenyl)urea is a derivative of urea with a chlorine substituent on the phenyl ring. Its chemical structure and properties are foundational to understanding its toxicological profile.
| Property | Value | Source |
| CAS Number | 114-38-5 | - |
| Molecular Formula | C₇H₇ClN₂O | - |
| Molecular Weight | 170.60 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 168-170 °C | - |
| Solubility | Sparingly soluble in water | - |
Toxicological Data Summary
Due to the absence of specific data for this compound, this section summarizes toxicological data for the structurally related and well-studied phenylurea herbicides, diuron and linuron. These compounds share a similar core structure and are expected to exhibit some comparable toxicological characteristics.
Acute Toxicity
Acute toxicity studies are essential for determining the immediate effects of a single or short-term exposure to a substance. The data for diuron and linuron are presented below.
| Parameter | Diuron | Linuron | Source |
| Oral LD₅₀ (rat) | 3400 mg/kg | 1200 - 1500 mg/kg | [1][2] |
| Dermal LD₅₀ (rabbit) | > 2000 mg/kg | > 5000 mg/kg | [1][2] |
| Inhalation LC₅₀ (rat, 4h) | > 5 mg/L | 6.15 mg/L | [2] |
| Eye Irritation (rabbit) | Irritant | Irritant | [1][2] |
| Skin Irritation (rabbit) | Non-irritant | Non-irritant | [2] |
| Skin Sensitization (guinea pig) | Not a sensitizer | Skin sensitizer | [2] |
Based on this data, phenylurea herbicides generally exhibit low to moderate acute toxicity via the oral and dermal routes. Eye irritation is a common finding.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA). A standard battery of tests is typically conducted.
| Assay | Diuron | Linuron | Source |
| Ames Test (Bacterial Reverse Mutation) | Negative | Negative | [3] |
| In vitro Chromosomal Aberration | Positive in some studies | Data not available | [4] |
| In vivo Micronucleus Test | Negative | Data not available | [3] |
While the Ames test for diuron is negative, some in vitro studies have indicated potential for chromosomal damage.[3] However, in vivo studies did not confirm this finding, suggesting that the genotoxic potential, if any, may not be expressed in a whole-organism system.
Carcinogenicity
Long-term carcinogenicity studies in rodents are conducted to evaluate the cancer-causing potential of a substance.
| Species | Diuron | Linuron | Source |
| Rat | Evidence of bladder tumors at high doses | Testicular and liver tumors | [5][6] |
| Mouse | No evidence of carcinogenicity | Liver tumors | [6] |
The carcinogenic effects observed with diuron and linuron appear to be species- and organ-specific and generally occur at high dose levels. The relevance of these findings to human health is a subject of ongoing evaluation by regulatory agencies. The U.S. EPA has classified diuron as a "known/likely" human carcinogen.[4]
Reproductive and Developmental Toxicity
These studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.
| Study Type | Diuron | Linuron | Source |
| Two-Generation Reproduction (Rat) | Decreased pup weight and viability at high doses | Reproductive toxicity observed | [5][7] |
| Developmental Toxicity (Rat) | No developmental effects at non-maternally toxic doses | Developmental toxicity observed | [5][8] |
| Developmental Toxicity (Rabbit) | No developmental effects | Developmental toxicity observed | [5][8] |
Linuron has been identified as an endocrine disruptor, acting as an androgen receptor antagonist, which is the likely mechanism for its reproductive toxicity.[7] Diuron has also been shown to cause reproductive and developmental effects at high doses.[3]
Experimental Protocols
Detailed methodologies for key toxicological experiments are crucial for the reproducibility and interpretation of results. The following sections describe the general principles of standard OECD guidelines for toxicological testing.
Acute Toxicity Testing
The acute oral toxicity test was traditionally used to determine the median lethal dose (LD₅₀).[9][10] While OECD 401 has been deleted and replaced by alternative methods that use fewer animals (OECD 420, 423, and 425), the fundamental principle involves administering a single dose of the test substance to animals (usually rats) via gavage.[9][10][11] The animals are then observed for a period of 14 days for signs of toxicity and mortality.[9]
This test evaluates the toxicity of a substance applied to the skin.[12][13][14][15] A single dose of the test substance is applied to a shaved area of the skin of animals (usually rats or rabbits) and covered with a porous gauze dressing for 24 hours.[14][15] The animals are observed for 14 days for signs of toxicity and mortality.[15]
This guideline is used to assess the toxicity of a substance when inhaled.[16][17][18][19][20] Animals (usually rats) are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a defined period, typically 4 hours.[16][17] The animals are then observed for 14 days for signs of toxicity and mortality to determine the median lethal concentration (LC₅₀).[16]
Genotoxicity Testing
The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical.[21][22][23] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is then counted.[23]
This in vitro test is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.[24][25][26][27][28] Cell cultures (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance at various concentrations, with and without metabolic activation.[24][28] After a suitable incubation period, the cells are harvested, and the chromosomes are examined microscopically for aberrations such as breaks, gaps, and exchanges.[24]
This in vivo assay assesses the potential of a substance to cause chromosomal damage in the bone marrow of mammals.[29][30][31][32][33] Animals (usually mice or rats) are administered the test substance.[29][30] After appropriate exposure times, bone marrow cells are collected and examined for the presence of micronuclei in immature red blood cells (polychromatic erythrocytes).[29] Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[29]
Carcinogenicity Studies (OECD 451)
Carcinogenicity studies are long-term in vivo assays designed to assess the cancer-causing potential of a substance.[34][35][36][37][38] Typically, rodents (rats and mice) are exposed to the test substance daily for a major portion of their lifespan (e.g., 2 years).[35][38] At the end of the study, all animals are subjected to a full necropsy, and tissues are examined histopathologically for the presence of tumors.[34]
Reproductive and Developmental Toxicity Studies
This study is designed to evaluate the potential of a substance to cause adverse effects on the developing fetus when administered to pregnant animals.[39][40][41][42][43] The test substance is administered to pregnant females (usually rats or rabbits) during the period of organogenesis.[39] The dams are euthanized just before term, and the fetuses are examined for external, visceral, and skeletal abnormalities.[39]
This study provides information on the effects of a test substance on all phases of the reproductive cycle. The substance is administered to male and female animals (usually rats) before and during mating, throughout gestation and lactation, and to the offspring until they reach sexual maturity. The F1 generation is then mated to produce an F2 generation. Effects on fertility, gestation, lactation, and offspring viability and growth are evaluated.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for phenylurea herbicides is the inhibition of photosynthesis in plants. Specifically, they block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This disruption of photosynthesis leads to the death of the plant.
Caption: Mechanism of action of phenylurea herbicides in plants.
In animals, the toxic effects of some phenylureas, like linuron, are attributed to endocrine disruption, specifically through antagonism of the androgen receptor.[7] The detailed signaling pathways for these effects in mammals are complex and not fully elucidated. Diuron's toxicity in human cancer cells has been linked to the production of reactive oxygen species (ROS).[44]
Conclusion
While specific toxicological data for this compound is scarce, the information available for structurally related phenylurea herbicides provides a basis for a preliminary hazard assessment. These compounds generally exhibit low to moderate acute toxicity. However, there are concerns regarding potential genotoxicity, carcinogenicity, and reproductive and developmental effects, as evidenced by studies on diuron and linuron. The primary mechanism of herbicidal action is the inhibition of photosynthesis. In animals, other mechanisms, such as endocrine disruption and oxidative stress, may be relevant.
Given the data gaps, any handling or potential exposure to this compound should be approached with caution, assuming a toxicological profile similar to that of other chlorinated phenylureas. Further testing of this compound is necessary to definitively characterize its toxicological properties and to conduct a comprehensive risk assessment. The experimental protocols outlined in the OECD guidelines provide a robust framework for generating such data.
References
- 1. EXTOXNET PIP - DIURON [extoxnet.orst.edu]
- 2. EXTOXNET PIP - LINURON [extoxnet.orst.edu]
- 3. Toxicity of the herbicides diuron_Chemicalbook [chemicalbook.com]
- 4. wsdot.wa.gov [wsdot.wa.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Linuron - Wikipedia [en.wikipedia.org]
- 8. Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. search.library.nyu.edu [search.library.nyu.edu]
- 11. scribd.com [scribd.com]
- 12. oecd.org [oecd.org]
- 13. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. scribd.com [scribd.com]
- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 17. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. testinglab.com [testinglab.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. nucro-technics.com [nucro-technics.com]
- 29. nucro-technics.com [nucro-technics.com]
- 30. oecd.org [oecd.org]
- 31. oecd.org [oecd.org]
- 32. oecd.org [oecd.org]
- 33. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 34. policycommons.net [policycommons.net]
- 35. oecd.org [oecd.org]
- 36. oecd.org [oecd.org]
- 37. oecd.org [oecd.org]
- 38. mhlw.go.jp [mhlw.go.jp]
- 39. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 40. catalog.labcorp.com [catalog.labcorp.com]
- 41. oecd.org [oecd.org]
- 42. semanticscholar.org [semanticscholar.org]
- 43. oecd.org [oecd.org]
- 44. Toxicity of diuron in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Historical Context and Discovery of (2-Chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)urea, a derivative of the broader phenylurea class of compounds, holds a place within the significant historical development of synthetic organic chemistry, particularly in the realm of agrochemicals. While not as commercially prominent as some of its isomers and related dichlorinated analogs like Diuron, its study is valuable for understanding structure-activity relationships within this important chemical family. This technical guide provides a detailed historical context of its discovery, synthesis, and biological activity, synthesized from the broader history of phenylurea compounds.
Historical Context and Discovery
Key developments in this period include:
-
Post-WWII Agricultural Boom: The demand for increased agricultural productivity spurred extensive research into chemical methods for weed control.
-
Rise of Industrial Chemical Research: Companies like E. I. du Pont de Nemours and Company (DuPont) invested heavily in the synthesis and screening of novel organic compounds for biological activity.[1][2]
-
Discovery of Phenylurea Herbicides: The herbicidal properties of the substituted ureas were discovered shortly after the end of WWII.[3] This class of compounds was found to be highly effective at inhibiting photosynthesis, leading to the development of numerous commercial herbicides.
It is highly probable that this compound was first synthesized and screened during this period of extensive research into chlorinated phenylureas in the late 1940s and 1950s. The common practice was to synthesize a wide array of analogs with varying substitution patterns on the phenyl ring to determine the most effective compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 114-38-5 | [4][5] |
| Molecular Formula | C₇H₇ClN₂O | [4][5] |
| Molecular Weight | 170.6 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 169-171 °C | |
| InChI | InChI=1S/C7H7ClN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | [4] |
| SMILES | C1=CC=C(C(=C1)NC(=O)N)Cl | [4] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for forming the urea linkage. The two most common and historically significant laboratory-scale methods are detailed below.
Method 1: From 2-Chloroaniline and a Cyanate Salt
This method involves the reaction of an amine with an isocyanic acid generated in situ from a cyanate salt in an acidic medium.
Materials:
-
2-Chloroaniline
-
Sodium cyanate (NaOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol (for recrystallization)
-
Reaction flask with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Preparation of 2-Chloroaniline Hydrochloride: Dissolve 2-chloroaniline in a minimal amount of water containing a stoichiometric equivalent of concentrated hydrochloric acid. This is an exothermic reaction and should be performed with cooling.
-
Preparation of Sodium Cyanate Solution: In a separate beaker, dissolve sodium cyanate in water.
-
Reaction: Cool the 2-chloroaniline hydrochloride solution in an ice bath. While stirring vigorously, slowly add the sodium cyanate solution. A white precipitate of this compound will begin to form.
-
Completion and Isolation: Continue stirring the reaction mixture in the ice bath for at least one hour after the addition is complete to ensure maximum precipitation.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any remaining salts.
-
Purification: Recrystallize the crude this compound from a suitable solvent, such as aqueous ethanol, to obtain a purified product.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Method 2: From 2-Chlorophenyl Isocyanate and Ammonia
This method involves the direct reaction of a highly reactive isocyanate with ammonia.
Materials:
-
2-Chlorophenyl isocyanate
-
Aqueous ammonia (ammonium hydroxide)
-
An inert solvent (e.g., diethyl ether, dichloromethane)
-
Reaction flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Dissolve 2-chlorophenyl isocyanate in an inert solvent in a reaction flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.
-
Addition of Ammonia: Slowly add an excess of aqueous ammonia to the stirred solution of the isocyanate. A white precipitate of this compound will form immediately.
-
Completion and Isolation: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.
-
Filtration and Washing: Collect the product by vacuum filtration and wash it thoroughly with water to remove excess ammonia and any ammonium salts.
-
Drying: Dry the this compound, which is often of high purity directly from this reaction. If necessary, it can be recrystallized as described in Method 1.
Biological Activity and Mechanism of Action
While specific, extensive biological data for this compound is not as widely published as for other commercial phenylurea herbicides, the general mechanism of action for this class of compounds is well-established.
Herbicidal Activity
Phenylurea herbicides are known inhibitors of photosynthesis.[3] They act by blocking the electron transport chain in Photosystem II (PSII). Specifically, they bind to the D1 protein of the PSII complex, displacing plastoquinone (QB). This blockage prevents the flow of electrons from PSII, thereby inhibiting the production of ATP and NADPH necessary for carbon fixation. The inhibition of photosynthesis ultimately leads to the death of the plant.
Other Potential Biological Activities
Derivatives of phenylurea have been investigated for a wide range of other biological activities, including:
-
Anticancer agents: Some phenylurea derivatives have shown promise as kinase inhibitors.
-
Insecticides: Certain substituted phenylureas have demonstrated insecticidal properties.
-
Antimicrobial agents: The urea functional group is present in various compounds with antimicrobial activity.
Further screening of this compound could reveal activities in these or other areas.
Visualizations
Synthesis Workflow
Caption: General workflows for the synthesis of this compound.
Signaling Pathway
Caption: Inhibition of Photosystem II by this compound.
Conclusion
This compound, while not a widely commercialized agrochemical, represents an important member of the phenylurea class of compounds. Its history is intertwined with the broader narrative of synthetic herbicide discovery in the mid-20th century. The synthetic routes to this compound are well-established and rely on fundamental reactions in organic chemistry. Its presumed biological activity as a photosynthetic inhibitor is characteristic of the phenylurea family. This technical guide provides a foundational understanding of the historical context, synthesis, and likely mechanism of action of this compound, serving as a valuable resource for researchers in agrochemistry, drug discovery, and related scientific fields. Further investigation into the specific biological activities of this compound could yield new insights and applications.
References
- 1. Collection: DuPont Company, Patent Department records | Hagley Museum and Library Archives [findingaids.hagley.org]
- 2. nber.org [nber.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chlorophenylurea | C7H7ClN2O | CID 8236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of (2-Chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of (2-Chlorophenyl)urea, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented: the reaction of 2-chloroaniline with sodium cyanate and the reaction of 2-chlorophenyl isocyanate with ammonia. This guide includes comprehensive experimental procedures, tables of quantitative data for the starting materials and product, and a visualization of a relevant biological signaling pathway to provide context for the application of this class of compounds in cancer research.
Introduction
This compound is a monosubstituted urea derivative that serves as a key intermediate in the synthesis of various biologically active molecules. Substituted ureas are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of activities, including anticancer, antiviral, and herbicidal properties. The protocols outlined herein provide reliable methods for the preparation of this compound in a laboratory setting, ensuring high purity and yield.
Physicochemical Properties and Characterization Data
A summary of the key physical and chemical properties of the reactants and the final product is provided below for easy reference.
| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Purity (%) |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | 95-51-2 | -2 | >99 |
| Sodium Cyanate | NaOCN | 65.01 | 917-61-3 | 550 | >96 |
| 2-Chlorophenyl isocyanate | C₇H₄ClNO | 153.57 | 3320-83-0 | - | >98 |
| Ammonia (28% in H₂O) | NH₃ | 17.03 | 7664-41-7 | - | 28-30 |
| This compound | C₇H₇ClN₂O | 170.60 | 114-38-5 | 189.0 - 193.0 | >98.0 |
Table 1: Physicochemical Properties of Reactants and Product.
| Characterization | Data |
| Appearance | White to off-white crystalline powder |
| Expected Yield | 85-95% |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~8.7 (s, 1H, -NH), ~7.5-8.0 (m, 4H, Ar-H), ~6.5 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~155 (C=O), ~138 (Ar-C), ~129 (Ar-C), ~127 (Ar-C), ~123 (Ar-C), ~122 (Ar-C), ~120 (Ar-C) |
| Purity (HPLC) | >98.0% |
Table 2: Characterization and Quantitative Data for this compound.
Experimental Protocols
Two effective methods for the synthesis of this compound are detailed below.
Protocol 1: Synthesis from 2-Chloroaniline and Sodium Cyanate
This protocol is adapted from a general and reliable procedure for the synthesis of arylureas.[1]
3.1. Materials and Equipment
-
2-Chloroaniline
-
Glacial Acetic Acid
-
Sodium Cyanate
-
Deionized Water
-
Beakers (various sizes)
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Filter Flask
-
Vacuum Source
-
Drying Oven
3.2. Procedure
-
Preparation of 2-Chloroaniline Acetate Solution: In a 500 mL beaker, dissolve 12.76 g (0.1 mol) of 2-chloroaniline in a mixture of 50 mL of glacial acetic acid and 100 mL of deionized water with stirring.
-
Preparation of Sodium Cyanate Solution: In a separate 250 mL beaker, dissolve 8.45 g (0.13 mol) of sodium cyanate in 100 mL of deionized water.
-
Reaction: Slowly add the sodium cyanate solution to the stirred 2-chloroaniline acetate solution at room temperature. A white precipitate of this compound will begin to form.
-
Stirring: Continue to stir the reaction mixture vigorously for 30 minutes.
-
Isolation: Allow the mixture to stand for 1-2 hours to ensure complete precipitation.
-
Filtration: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified this compound in a drying oven at 80-100 °C to a constant weight.
3.3. Expected Yield
The expected yield of crude this compound is in the range of 88-93%.[1]
Protocol 2: Synthesis from 2-Chlorophenyl Isocyanate and Ammonia
This pathway involves the direct and rapid reaction of the highly reactive 2-chlorophenyl isocyanate with ammonia.[2]
3.1. Materials and Equipment
-
2-Chlorophenyl isocyanate
-
Ammonia solution (28% in water)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic Stirrer and Stir Bar
-
Dropping Funnel
-
Ice Bath
-
Buchner Funnel and Filter Flask
-
Vacuum Source
3.2. Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.36 g (0.1 mol) of 2-chlorophenyl isocyanate in 100 mL of an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Ammonia: Slowly add 19 mL of a 28% aqueous ammonia solution (approximately 0.3 mol of NH₃) dropwise to the cooled isocyanate solution with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
Precipitation: A white precipitate of this compound will form immediately.
-
Stirring: After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold solvent (the same solvent used for the reaction) and then with water.
-
Drying: Dry the product under vacuum or in a drying oven at a moderate temperature (e.g., 60-80 °C).
Purification
If required, the crude this compound can be further purified by recrystallization.
4.1. Recrystallization Procedure
-
Solvent Selection: A suitable solvent system is aqueous ethanol.
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol (95%).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum.
Biological Context: Anticancer Activity of Chlorophenylureas
Substituted phenylureas have garnered significant interest in oncology due to their potential as anticancer agents. Research has shown that certain dichlorophenyl urea compounds can inhibit cancer progression through various mechanisms.[3][4] For instance, the novel compound 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) has been shown to induce apoptosis and inhibit the proliferation of lung cancer cells.[3][4] The mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway and the inhibition of key cell cycle regulatory proteins such as CDK2 and CDK4.[3][4] Other studies have implicated diarylurea derivatives in the inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer.[5]
This understanding of the biological activity of related compounds provides a strong rationale for the synthesis and further investigation of this compound and its derivatives as potential therapeutic agents.
Visualizations
The following diagrams illustrate the synthetic workflow and a key signaling pathway implicated in the anticancer activity of related dichlorophenyl ureas.
Caption: Experimental workflows for the synthesis of this compound.
Caption: Dichlorophenyl ureas can induce anticancer effects.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (2-Chlorophenyl)urea as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)urea is a versatile chemical intermediate possessing a reactive urea moiety and a substituted phenyl ring, making it a valuable building block in the synthesis of a variety of pharmaceutical compounds.[1] The urea functional group is a key pharmacophore capable of forming multiple hydrogen bonds, which is crucial for drug-target interactions.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of compounds with therapeutic potential: diaryl urea derivatives as signaling pathway inhibitors and benzimidazolones as scaffolds for bioactive molecules.
I. Synthesis of Diaryl Urea Derivatives as Kinase Inhibitors
Diaryl ureas are a well-established class of compounds that exhibit potent inhibitory activity against various protein kinases, playing a crucial role in oncology research.[2] Substituted diaryl ureas have been designed as inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are often dysregulated in cancer.[3][4]
Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)-3-(4-substituted-phenyl)urea Derivatives
This protocol is adapted from general methods for synthesizing unsymmetrical diaryl ureas.[1][5]
Materials:
-
This compound
-
Substituted anilines (e.g., 4-aminophenol, 4-methoxyaniline)
-
Triphosgene or N,N'-Carbonyldiimidazole (CDI)[1]
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 1N
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Formation of 2-Chlorophenyl isocyanate (Intermediate):
-
In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the cooled solution.
-
Add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction with Substituted Aniline:
-
In a separate flask, dissolve the desired substituted aniline (1.0 eq) in anhydrous DMF.
-
Cool the aniline solution to 0 °C.
-
Slowly add the freshly prepared 2-chlorophenyl isocyanate solution to the aniline solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1-(2-chlorophenyl)-3-(4-substituted-phenyl)urea derivative.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of diaryl urea derivatives, based on similar reported syntheses.[6]
| Product | Starting Anilines | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1-(2-Chlorophenyl)-3-(4-hydroxyphenyl)urea | 4-Aminophenol | DCM/DMF | 12 | 75-85 | >95 |
| 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea | 4-Methoxyaniline | DCM/DMF | 12 | 80-90 | >95 |
| 1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea | 4-Fluoroaniline | DCM/DMF | 12 | 78-88 | >95 |
Signaling Pathway and Experimental Workflow
II. Synthesis of Benzimidazolone Derivatives
Benzimidazolones are important heterocyclic scaffolds found in a number of clinically used drugs.[7] The synthesis can be achieved through the cyclization of an o-phenylenediamine derivative with urea.[7][8]
Experimental Protocol: Synthesis of 4-Chloro-1,3-dihydro-2H-benzimidazol-2-one
This protocol describes the synthesis of a benzimidazolone derivative from a hypothetical precursor, 1-amino-2-chlorobenzene-3-amine, which could be synthesized from this compound via reduction and rearrangement, or more directly from 2-chloro-1,3-phenylenediamine. The core reaction with urea is presented here.[7][9]
Materials:
-
2-Chloro-1,3-phenylenediamine (or a suitable precursor derived from this compound)
-
Urea
-
Diglyme
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-1,3-phenylenediamine (1.0 eq) and urea (1.2 eq).
-
Add diglyme as the solvent.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to reflux (approximately 160-170 °C) and maintain for 4-6 hours.
-
Monitor the reaction for the evolution of ammonia, which indicates the progress of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to the mixture to precipitate the crude product.
-
Filter the solid and wash thoroughly with water.
-
To purify, dissolve the crude product in a dilute NaOH solution and treat with activated charcoal.
-
Filter the solution and acidify the filtrate with HCl to re-precipitate the purified 4-chloro-1,3-dihydro-2H-benzimidazol-2-one.
-
Filter the purified product, wash with water until the washings are neutral, and dry under vacuum.
-
Quantitative Data Summary
The following table presents expected quantitative data for the synthesis of benzimidazolone derivatives.[8][9]
| Product | Starting Diamine | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 4-Chloro-1,3-dihydro-2H-benzimidazol-2-one | 2-Chloro-1,3-phenylenediamine | Diglyme | 5 | 85-95 | >98 |
| 5,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one | 4,5-Dichloro-o-phenylenediamine | Diglyme | 4 | ~90 | >98 |
Experimental Workflow
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Quantification of (2-Chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (2-Chlorophenyl)urea in various matrices. The protocols are based on established analytical techniques and can be adapted for specific research and quality control needs.
Introduction
This compound is a chemical compound that may be of interest in pharmaceutical research and development as an intermediate or a potential impurity. Accurate and precise quantification is crucial for quality control and safety assessment. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.[1]
-
HPLC-UV: A robust and widely used technique suitable for routine quality control of this compound in bulk drug and pharmaceutical formulations.[1]
-
GC-MS: Offers high specificity and structural information, making it suitable for identification and quantification, especially for volatile and thermally stable compounds.[1][2] Derivatization may be necessary to improve the volatility of urea compounds.
-
LC-MS/MS: Provides high sensitivity and selectivity, making it the method of choice for analyzing trace levels of this compound in complex matrices like biological fluids.[2][3]
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of phenylurea compounds using the described techniques. This data is based on methods for structurally similar compounds and serves as a general guideline.[1][4][5]
Table 1: HPLC-UV Method Parameters
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL[1] |
| Limit of Detection (LOD) | 4 - 40 ng/L (for various phenyl ureas in water)[4] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL (estimated) |
| Accuracy (Recovery) | 74 - 104% (for various phenyl ureas in water)[4] |
| Precision (%RSD) | < 2%[5] |
Table 2: GC-MS Method Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL (estimated) |
| Limit of Detection (LOD) | 0.075 ppm (for a related compound)[5] |
| Limit of Quantification (LOQ) | 0.251 ppm (for a related compound)[5] |
| Accuracy (Recovery) | 94.1 - 106.0% (for a related compound)[5] |
| Precision (%RSD) | 1.0 - 2.9%[5] |
Table 3: LC-MS/MS Method Parameters
| Parameter | Typical Value |
| Linearity Range | 8.78 - 103.78 µg/mL (for urea in biological fluid)[3] |
| Limit of Detection (LOD) | Dependent on matrix and instrumentation |
| Limit of Quantification (LOQ) | 10 µg/kg (for various pesticides)[6] |
| Accuracy (Recovery) | 70 - 120%[6] |
| Precision (%RSD) | < 20% at LOQ[6] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk substances and pharmaceutical formulations.[1]
Instrumentation:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.[1]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An optimized isocratic or gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 245 nm (based on phenyl urea herbicides).[4]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration.[1]
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired linear range.[1]
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.[1]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[7]
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. gcms.cz [gcms.cz]
- 7. nacalai.com [nacalai.com]
Application Note: Analysis of (2-Chlorophenyl)urea by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document outlines a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Chlorophenyl)urea. The provided protocols and data are based on established methods for closely related phenylurea compounds and serve as a comprehensive guide for method development and validation.
Introduction
This compound is a chemical compound of interest in various fields, including agriculture and pharmaceutical development, often as a starting material or intermediate. A reliable and validated analytical method is crucial for its quantification in different matrices. This application note details a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection, a common and effective technique for the analysis of phenylurea derivatives.
Data Presentation
The following tables summarize the typical performance characteristics of an HPLC method for the analysis of phenylurea compounds. This data is representative and should be verified during in-house method validation for this compound.
Table 1: Chromatographic Conditions and Typical Retention Time
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Typical Retention Time | 5 - 15 minutes (dependent on exact mobile phase composition) |
Table 2: Representative Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Representative Value |
| Linearity (R²) | ≥ 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.01 mg/L[1] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.04 mg/L[1] |
| Specificity | No interference at the analyte's retention time | Peak purity > 0.99 |
Experimental Protocols
The following are detailed protocols for the sample preparation and HPLC analysis of this compound.
Protocol 1: Standard and Sample Preparation
1. Standard Stock Solution Preparation (1 mg/mL):
- Accurately weigh approximately 10 mg of this compound reference standard.
- Dissolve in a suitable solvent such as methanol or acetonitrile in a 10 mL volumetric flask.
- Sonicate for 5 minutes to ensure complete dissolution.
- This stock solution can be stored at 2-8°C, protected from light.
2. Working Standard Solutions:
- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
3. Sample Preparation:
- The sample preparation will vary depending on the matrix. For a solid sample, an extraction step is necessary.
- Solid-Phase Extraction (SPE): For aqueous samples, SPE with a C18 cartridge can be used to clean up and concentrate the analyte.[1]
- Liquid-Liquid Extraction (LLE): LLE can be employed to extract this compound from a liquid matrix using an appropriate organic solvent.
- Filtration: Prior to injection, all samples and standards should be filtered through a 0.45 µm syringe filter to remove particulate matter.
Protocol 2: HPLC Method
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30°C.
-
Set the UV detector to a wavelength of 245 nm.[1]
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared standard or sample solution.
-
Run the analysis using the chromatographic conditions outlined in Table 1. A typical gradient might be:
-
0-5 min: 40% Acetonitrile
-
5-15 min: 40-80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-25 min: 80-40% Acetonitrile
-
25-30 min: 40% Acetonitrile (Re-equilibration)
-
-
The exact gradient should be optimized to achieve the best separation from any impurities or matrix components.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the working standard solutions.
-
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical workflow for HPLC method validation.
References
In vitro and in vivo experimental design using (2-Chlorophenyl)urea
Application Notes and Protocols for (2-Chlorophenyl)urea
Disclaimer: The following application notes and protocols are based on established methodologies for the broader class of aryl urea and chlorophenyl urea derivatives. Direct experimental data for this compound is limited in publicly available literature. Therefore, these protocols should be considered as a foundational framework, and optimization for the specific compound is highly recommended.
Introduction
This compound is a small molecule belonging to the aryl urea class, which has garnered significant attention in medicinal chemistry and drug development.[1] Aryl ureas are recognized as "privileged structures" due to their ability to form strong hydrogen-bonding interactions with biological targets.[2] This scaffold is present in numerous clinically approved and investigational drugs, particularly kinase inhibitors.[3] Derivatives of chlorophenyl urea have demonstrated a wide range of biological activities, including anticancer, antiproliferative, and anticonvulsant effects.[4] The primary mechanisms of action for many aryl ureas involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by receptor tyrosine kinases (RTKs), Raf kinases, and protein tyrosine kinases (PTKs).[2][5]
This document provides detailed in vitro and in vivo experimental designs for investigating the biological activities of this compound, with a focus on its potential as an anticancer agent.
In Vitro Experimental Design
Antiproliferative Activity Assessment
A primary step in evaluating a novel compound is to determine its effect on cancer cell proliferation. The MTT or WST-8 assays are robust colorimetric methods for this purpose.
Protocol: Cell Viability Assessment (MTT Assay) [6]
-
Cell Seeding: Plate cancer cells (e.g., K562, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[7]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Sorafenib or Doxorubicin).[6]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]
Data Presentation: Comparative Cytotoxicity of Chlorophenyl Urea Derivatives (Illustrative)
| Compound | Cell Line | IC₅₀ (µM) after 48h | Assay Type | Reference |
| (4-Chlorophenyl)urea | K562 (Leukemia) | 5.2 ± 0.6 | MTT | [6] |
| Sorafenib (Reference) | K562 (Leukemia) | 2.8 ± 0.4 | MTT | [6] |
| Pyridine-Urea Derivative 8e | MCF-7 (Breast) | 0.22 | MTT | [8] |
| Pyrazine-Aryl Urea Derivative 5-23 | T24 (Bladder) | 4.58 ± 0.24 | MTT | [9] |
| This compound | A549 (Lung) | Hypothetical Data | WST-8 | N/A |
Apoptosis Induction Analysis
To determine if the observed antiproliferative effect is due to the induction of programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol: Annexin V/PI Apoptosis Assay [6]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include vehicle-treated cells as a negative control.
-
Cell Collection: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V⁻/PI⁻, early apoptotic cells are Annexin V⁺/PI⁻, and late apoptotic/necrotic cells are Annexin V⁺/PI⁺.[6]
Data Presentation: Apoptosis Induction by (4-Chlorophenyl)urea (Illustrative)
| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| (4-Chlorophenyl)urea | K562 | IC₅₀ (48h) | 45.7 ± 3.1 | [6] |
| Sorafenib | K562 | IC₅₀ (48h) | 52.3 ± 2.8 | [6] |
| This compound | A549 | IC₅₀ (48h) | Hypothetical Data | N/A |
Mechanism of Action Studies
a) Kinase Inhibition Profile
Aryl ureas are well-known kinase inhibitors. A general in vitro kinase assay can be used to screen this compound against a panel of cancer-related kinases.
Protocol: In Vitro Kinase Inhibition Assay (General)
-
Reaction Setup: In a 96-well plate, combine a reaction buffer, a specific kinase (e.g., VEGFR-2, RAF1, CDK2), a kinase-specific substrate, and ATP.
-
Inhibitor Addition: Add this compound at various concentrations. Include a no-inhibitor control and a known inhibitor as a positive control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or immunoassays (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.
b) Western Blotting for Signaling Pathway Analysis
To confirm the effects on intracellular signaling pathways, Western blotting can be used to measure the levels of key proteins.
Protocol: Western Blotting [6]
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Caption: Hypothetical inhibition of the Raf/MEK/ERK signaling pathway by this compound.
References
- 1. 2-Chlorophenylurea | C7H7ClN2O | CID 8236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2-Chlorophenyl)urea in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (2-Chlorophenyl)urea as a versatile precursor for the synthesis of potential agrochemical candidates. This document details synthetic pathways to N-acylureas, analogous to commercial benzoylphenylurea insecticides, and their subsequent transformation into quinazolinone derivatives, a class of compounds with known herbicidal and fungicidal activities. The information is curated to assist researchers in the exploration and development of novel crop protection agents.
Application 1: Synthesis of N-Acyl-N'-(2-chlorophenyl)ureas as Potential Insecticides
N-acyl-N'-(substituted phenyl)ureas are a well-established class of insecticides that act as insect growth regulators by inhibiting chitin biosynthesis. While the commercial insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (Chlorbenzuron) is typically synthesized from 2-chlorobenzoyl isocyanate and 4-chloroaniline, this compound can serve as a valuable starting material for the laboratory-scale synthesis of novel analogs for screening and structure-activity relationship (SAR) studies. The following protocol describes the N-acylation of this compound.
Experimental Protocol: Synthesis of 1-(4-chlorobenzoyl)-3-(2-chlorophenyl)urea
This protocol details the synthesis of a representative N-acyl-N'-(2-chlorophenyl)urea, a direct structural analog of known benzoylphenylurea insecticides.
Materials and Equipment:
-
This compound
-
4-Chlorobenzoyl chloride
-
Anhydrous pyridine
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer with heating plate
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add anhydrous pyridine (1.2 eq.) dropwise with stirring.
-
In a separate flask, dissolve 4-chlorobenzoyl chloride (1.1 eq.) in anhydrous THF.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the stirred solution of this compound and pyridine over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the residue in water and stir to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Data Presentation: N-Acylation of this compound
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | - |
| Acylating Agent | 4-Chlorobenzoyl chloride | Other substituted benzoyl chlorides can be used for analog synthesis. |
| Base | Pyridine | Acts as a catalyst and HCl scavenger. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride. |
| Reaction Temperature | 0-5 °C (addition), then reflux | Initial cooling controls the exothermic reaction. |
| Reaction Time | 4-8 hours (reflux) | Monitored by TLC until disappearance of starting material. |
| Work-up | Aqueous precipitation | Efficient for isolating the solid product. |
| Purification | Recrystallization/Column Chromatography | To obtain the final product with high purity. |
Logical Workflow for N-Acylation
Caption: Workflow for the synthesis of N-acyl-N'-(2-chlorophenyl)ureas.
Application 2: Synthesis of Quinazolinone Derivatives
Quinazolinone and its derivatives are a significant class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including herbicidal, fungicidal, and plant growth regulatory effects.[1][2][3] N-Acyl-N'-(2-chlorophenyl)ureas, synthesized as described in Application 1, can serve as advanced intermediates for the synthesis of 2-substituted-3-(2-chlorophenyl)quinazolin-4(3H)-ones through an intramolecular cyclization reaction, typically under acidic or thermal conditions.
Experimental Protocol: Intramolecular Cyclization to form a Quinazolinone Derivative
This protocol outlines a general procedure for the acid-catalyzed cyclization of an N-acyl-N'-(2-chlorophenyl)urea to form a quinazolinone.
Materials and Equipment:
-
1-Benzoyl-3-(2-chlorophenyl)urea (or other N-acyl derivative)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Oil bath
-
Magnetic stirrer
-
Round-bottom flask
-
Ice water
-
Standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
Place the N-acyl-N'-(2-chlorophenyl)urea (1.0 eq.) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the urea derivative).
-
Heat the mixture in an oil bath with stirring at 120-140 °C.
-
Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction by taking small aliquots, quenching with water, and analyzing by TLC.
-
After the reaction is complete, cool the mixture to about 80 °C.
-
Carefully and slowly pour the hot reaction mixture into a beaker containing ice water with vigorous stirring.
-
A precipitate will form. Continue stirring until the precipitate solidifies completely.
-
Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Presentation: Cyclization to Quinazolinone
| Parameter | Value/Condition | Notes |
| Starting Material | N-Acyl-N'-(2-chlorophenyl)urea | The nature of the acyl group determines the 2-substituent of the quinazolinone. |
| Cyclizing Agent | Polyphosphoric acid (PPA) | Acts as both a solvent and a dehydrating acid catalyst. Eaton's reagent is an alternative. |
| Reaction Temperature | 120-140 °C | High temperature is typically required to promote the intramolecular cyclization. |
| Reaction Time | 2-4 hours | Reaction progress should be monitored to avoid degradation. |
| Work-up | Quenching in ice water | Neutralizes the acid and precipitates the product. |
| Purification | Recrystallization | To remove impurities and obtain the pure quinazolinone derivative. |
Signaling Pathway for Quinazolinone Synthesis
Caption: Two-step synthesis of quinazolinones from this compound.
References
Application Notes and Protocols for Studying the Enzymatic Inhibition by (2-Chlorophenyl)urea
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for characterizing the enzymatic inhibition profile of (2-Chlorophenyl)urea. While urea derivatives are known to inhibit various enzymes, this protocol will focus on a detailed methodology for studying the inhibition of soluble epoxide hydrolase (sEH), a promising therapeutic target for inflammatory and cardiovascular diseases.[1][2][3] The protocols outlined herein are adaptable for other potential enzyme targets and are designed to guide researchers in determining key inhibition parameters such as IC50 and the mechanism of action.
Introduction
Enzyme inhibitors are fundamental tools in both basic research and drug development, serving to elucidate biological pathways and act as therapeutic agents.[4][5] Urea-containing compounds represent a significant class of enzyme inhibitors with diverse biological activities. This compound is a synthetic organic compound whose inhibitory potential against specific enzymes warrants detailed investigation.[6]
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DiHETrEs).[1][2][3] Inhibition of sEH increases the bioavailability of EETs, making it an attractive strategy for treating conditions such as hypertension and inflammation.[1][2] This protocol provides a robust framework for assessing the inhibitory activity of this compound against sEH.
Signaling Pathway: sEH in the Arachidonic Acid Cascade
The diagram below illustrates the role of soluble epoxide hydrolase (sEH) in the metabolism of arachidonic acid. Cytochrome P450 (CYP) epoxygenases convert arachidonic acid to epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects. sEH hydrolyzes EETs to less active dihydroxyeicosatrienoic acids (DiHETrEs). Inhibition of sEH by compounds like this compound can preserve the beneficial effects of EETs.[1]
Caption: Role of sEH in the arachidonic acid cascade.
Experimental Protocols
This section details the experimental procedures for determining the inhibitory potency and mechanism of action of this compound against sEH.
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[7][8] This protocol describes a common method using a fluorogenic substrate for sEH.[1]
Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1 mg/mL BSA)
-
sEH fluorogenic substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
This compound (test compound)
-
Known sEH inhibitor as a positive control (e.g., AUDA)
-
DMSO (for compound dissolution)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO. An 11-point, 3-fold dilution series is recommended to span a wide concentration range.[9]
-
Prepare a similar dilution series for the positive control.
-
-
Enzyme Preparation:
-
Dilute the recombinant sEH enzyme to the desired working concentration in pre-warmed sEH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.[9]
-
-
Assay Reaction:
-
Add 1 µL of each compound dilution (or DMSO for vehicle control) to the microplate wells.[9]
-
Add 50 µL of the diluted sEH enzyme solution to each well, except for the background control wells (which receive buffer only).
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 15 minutes to allow for inhibitor-enzyme interaction.[1][9]
-
Initiate the enzymatic reaction by adding 50 µL of the sEH substrate solution to all wells. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km).[9]
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence signal (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis) at regular intervals for 30-60 minutes.[9]
-
Experimental Workflow for IC50 Determination:
Caption: Workflow for IC50 determination of this compound.
Understanding how an inhibitor interacts with its target is crucial for drug development.[10] MOA studies determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[11]
Materials:
-
Same as for IC50 determination.
Procedure:
-
Experimental Setup:
-
The assay is performed by varying the concentrations of both the substrate and the inhibitor, this compound.
-
A matrix of experiments is set up with several fixed inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) and a range of substrate concentrations (typically spanning from 0.2x Km to 5x Km).
-
-
Assay Execution:
-
For each fixed inhibitor concentration, perform the enzymatic assay as described in Protocol 1 across the range of substrate concentrations.
-
Measure the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).
-
Analyze the pattern of the lines generated for each inhibitor concentration:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.[3]
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis).
-
-
Logical Flow for MOA Determination:
Caption: Decision tree for determining the mechanism of inhibition.
Data Presentation
Quantitative data from the inhibition studies should be summarized for clarity and comparison.
Table 1: IC50 Values for sEH Inhibition
| Compound | IC50 (µM) | Hill Slope |
|---|---|---|
| This compound | [Insert Value] | [Insert Value] |
| Positive Control (AUDA) | [Insert Value] | [Insert Value] |
IC50 values are calculated by fitting the dose-response data to a suitable model, such as the Hill equation.[12]
Table 2: Kinetic Parameters for sEH Inhibition by this compound
| This compound (µM) | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) |
|---|---|---|
| 0 | [Insert Value] | [Insert Value] |
| [Concentration 1] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] |
These parameters are derived from the Lineweaver-Burk plot analysis and will indicate the mechanism of inhibition.
Conclusion
This application note provides a detailed framework for the characterization of this compound as an enzyme inhibitor, with a specific focus on soluble epoxide hydrolase. The protocols for IC50 determination and mechanism of action studies are designed to yield robust and reproducible data. The provided visualization tools for the signaling pathway and experimental workflows aim to enhance understanding and execution of these studies. The systematic application of these protocols will enable a thorough evaluation of the inhibitory potential of this compound, contributing valuable knowledge for researchers in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis | MDPI [mdpi.com]
- 4. Enzyme Inhibitors Role [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea | 1795190-74-7 | Benchchem [benchchem.com]
- 7. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.2. Inhibitory activity (IC50) value determination by dose response curve [bio-protocol.org]
Application of (2-Chlorophenyl)urea in Materials Science: Detailed Application Notes and Protocols
(2-Chlorophenyl)urea is a versatile chemical compound that serves as a valuable precursor and building block in the field of materials science. Its primary application lies in the synthesis of polymers, particularly polyureas and coordination polymers. The presence of the chlorophenyl group can impart specific properties to the resulting materials, such as altered thermal stability, mechanical strength, and solubility. These characteristics make materials derived from this compound suitable for a range of applications, from coatings and elastomers to functional materials with potential use in biomedical and sensing technologies.
I. Application Notes
Precursor for Polyurea Synthesis
This compound, more commonly through its isocyanate derivative (2-chlorophenyl isocyanate), is a key monomer for the synthesis of aromatic polyureas. Polyureas are a class of polymers known for their excellent mechanical properties, high durability, and resistance to chemical and environmental degradation.[1] The general synthesis involves the step-growth polymerization reaction between a diisocyanate and a diamine.[1] The incorporation of the 2-chlorophenyl moiety into the polymer backbone can influence the final properties of the polyurea. Aromatic polyureas, in general, tend to have high melting points and thermal stability.[2]
The properties of polyureas can be tailored by the choice of the diisocyanate and diamine monomers. For instance, using aromatic diisocyanates like a derivative of this compound generally results in rigid and high-melting-point polymers, suitable for coatings and structural applications.[2] Aliphatic diamines, on the other hand, can introduce flexibility into the polymer chain.[3]
Ligand for Coordination Polymer Synthesis
This compound and its derivatives can act as ligands in the synthesis of coordination polymers. Coordination polymers are hybrid organic-inorganic materials formed by the self-assembly of metal ions with organic ligands. These materials are of great interest due to their diverse structures and potential applications in areas such as catalysis, gas storage, and sensing.[4][5]
The urea functionality in this compound can coordinate with metal ions, while the chlorophenyl group can participate in intermolecular interactions, influencing the overall structure and properties of the coordination polymer. The synthesis typically involves the reaction of a metal salt with the ligand in a suitable solvent system under controlled temperature conditions.[6]
Intermediate for Functional Materials
Derivatives of chlorophenylurea have been explored for various functional applications. For instance, diaryl ureas are a known class of compounds with inhibitory activity against various protein kinases, making them relevant in the field of medicinal chemistry and the development of drug delivery systems.[7] While not a direct materials science application in the traditional sense, the synthesis of functionalized materials for biomedical applications, such as drug-eluting coatings or scaffolds, represents a growing area of research where this compound derivatives could be utilized.[8][9][10] The ability of urea groups to form strong hydrogen bonds also makes them interesting candidates for the construction of supramolecular polymers.[11][12]
II. Quantitative Data Presentation
The following table summarizes typical thermal and mechanical properties of aromatic polyureas, which are representative of the types of materials that can be synthesized using this compound derivatives. The exact values will depend on the specific co-monomers and synthesis conditions used.
| Property | Typical Value Range for Aromatic Polyureas | References |
| Glass Transition Temp. (Tg) | 110°C to 260°C | [13] |
| Thermal Degradation Temp. | 290°C to 357°C | [3] |
| Tensile Strength | ~75 MPa | [14] |
| Young's Modulus | ~1100 MPa | [14] |
III. Experimental Protocols
Protocol for Polyurea Synthesis (General Method)
This protocol describes a general method for the synthesis of a polyurea film using a diisocyanate (which can be derived from 2-chlorophenylurea) and a diamine.
Materials:
-
2-Chlorophenyl isocyanate (or a related diisocyanate)
-
Hexamethylene diisocyanate (HMDI) as a representative diisocyanate[2]
-
A diamine (e.g., m-phenylenediamine)[2]
-
Dry Tetrahydrofuran (THF)[2]
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the diamine (0.01 moles) in dry THF (50 mL) and cool the solution in an ice bath.[2]
-
In a separate beaker, dissolve the diisocyanate (e.g., HMDI, 0.01 mole) in dry THF (50 mL).[2]
-
Slowly add the diisocyanate solution to the cooled diamine solution with constant stirring. A colloidal suspension is expected to form immediately.[2]
-
After the addition is complete, continue stirring the suspension at room temperature for one hour.[2]
-
Attach a reflux condenser to the flask and heat the suspension to reflux for 2 hours.[2]
-
After refluxing, allow the mixture to cool to room temperature.
-
Filter the solid product, wash it with a suitable solvent (e.g., ethanol) to remove any unreacted monomers, and dry it in a vacuum oven. The yield is typically high (around 95%).[2]
Characterization: The resulting polyurea can be characterized by:
-
Infrared (IR) Spectroscopy: To confirm the formation of urea linkages.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability.[2]
-
Elemental Analysis: To confirm the elemental composition of the polymer.[2]
Protocol for Coordination Polymer Synthesis
This protocol is adapted from the synthesis of coordination polymers using a bis-p-chlorophenyl urea ligand and can be used as a starting point for this compound.[6]
Materials:
-
This compound (or a derivative) as the ligand
-
A metal acetate salt (e.g., Manganese(II) acetate, Cobalt(II) acetate) (0.1 m. mol)[6]
-
Dry N,N-Dimethylformamide (DMF)[6]
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Oil bath
Procedure:
-
Dissolve the ligand (0.1 m. mol) and the metal acetate (0.1 m. mol) separately in a minimum amount of hot DMF (20–30 mL) at 70-80°C.[6]
-
Filter both solutions while hot to remove any insoluble impurities.
-
Mix the hot solutions of the ligand and the metal salt.[6]
-
Heat the reaction mixture to reflux in an oil bath for 5 to 6 hours, maintaining the temperature between 135°C and 145°C.[6]
-
After reflux, cool the reaction mixture to room temperature. The colored product will precipitate out.
-
Filter the solid product and wash it thoroughly with hot DMF, followed by ethanol and acetone to remove any unreacted starting materials.[6]
-
Dry the final coordination polymer in an oven.
Characterization: The resulting coordination polymer can be characterized by:
-
Elemental Analysis: To determine the metal-to-ligand ratio.[6]
-
IR Spectroscopy: To study the coordination of the urea ligand to the metal center.[6]
-
Electronic Spectroscopy and Magnetic Susceptibility: To determine the geometry of the metal centers.[6]
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability of the polymer.[6]
IV. Mandatory Visualization
Caption: Synthetic pathway for polyurea formation.
Caption: Workflow for coordination polymer synthesis.
Caption: General workflow for material characterization.
References
- 1. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of coordination polymers and zinc compounds - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. benchchem.com [benchchem.com]
- 8. Nature-Based Biomaterials and Their Application in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in material design for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rug.nl [rug.nl]
- 13. thepolyureacompany.com [thepolyureacompany.com]
- 14. Thermoplastic Polyureas with Excellent Mechanical Properties Synthesized From CO2-Based Oligourea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of (2-Chlorophenyl)urea for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)urea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them promising scaffolds in drug discovery and development. The presence of the urea functional group allows for crucial hydrogen bond interactions with various biological targets, while the substituted phenyl ring provides a platform for fine-tuning physicochemical and pharmacological properties.[1] This document provides detailed application notes and protocols for the derivatization of this compound to enhance its biological activity, with a focus on anticancer and kinase inhibition applications.
Data Presentation: Quantitative Biological Activity
The derivatization of the this compound scaffold has led to the discovery of potent inhibitors against various biological targets. The following table summarizes the in vitro biological activities of selected derivatives.
| Compound ID | Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| Sorafenib | Diarylurea | HepG2 (Liver Cancer) | 8.3 | [1] |
| Compound 8e | Pyridine-Urea | MCF-7 (Breast Cancer) | 0.22 | [2] |
| Compound 8n | Pyridine-Urea | MCF-7 (Breast Cancer) | 1.88 | [2] |
| Compound 5-23 | Pyrazinyl–aryl urea | T24 (Bladder Cancer) | 4.58 | [3] |
| Derivative 14 | Carnosic Acid-Urea | HCT116 (Colorectal Cancer) | 9.8 | [4] |
| Derivative 16 | Carnosic Acid-Urea | HCT116 (Colorectal Cancer) | 12.0 | [4] |
| i12 | Phenyl Urea | IDO1 | 0.1-0.6 | [5] |
| i23 | Phenyl Urea | IDO1 | 0.1-0.6 | [5] |
| i24 | Phenyl Urea | IDO1 | 0.1-0.6 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Ureas from Isocyanates
This protocol describes a general method for the synthesis of unsymmetrical ureas by reacting an amine with an isocyanate.[6][7]
Materials:
-
(2-Chlorophenyl)isocyanate
-
Substituted aniline or amine of choice
-
Anhydrous acetone or dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline or amine (1.0 equivalent) in anhydrous acetone or DCM.
-
Stir the solution at room temperature.
-
Add a solution of (2-chlorophenyl)isocyanate (1.0 equivalent) in the same solvent dropwise using a dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound Derivatives via Amide Coupling
This protocol provides a method for synthesizing unsymmetrical ureas by coupling amides and amines using a hypervalent iodine reagent, avoiding the need for potentially hazardous isocyanates.[8]
Materials:
-
A primary benzamide derivative
-
A primary or secondary amine
-
Phenyliodine(III) diacetate (PhI(OAc)2)
-
Potassium phosphate (K3PO4)
-
1,2-Dichloroethane (DCE)
-
Magnetic stirrer and stir bar
-
Reaction vial or flask with a reflux condenser
Procedure:
-
To a reaction vial, add the primary benzamide (1.0 equivalent), the amine (2.0 equivalents), PhI(OAc)2 (2.0 equivalents), and K3PO4 (2.0 equivalents).
-
Add 1,2-dichloroethane as the solvent.
-
Seal the vial and heat the reaction mixture at 80 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro Antiproliferative MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized this compound derivatives against cancer cell lines.[4]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized urea derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the old medium and treat the cells with different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for urea-based kinase inhibitors.
Experimental Workflow Diagram
Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Chlorophenyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2-Chlorophenyl)urea synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Incorrect Reagent Stoichiometry | Ensure precise measurement of starting materials. For the cyanate method, a slight excess of sodium cyanate may be beneficial. For the isocyanate method, ensure a 1:1 molar ratio of 2-chlorophenyl isocyanate and ammonia. |
| Suboptimal Reaction Temperature | For the reaction of 2-chloroaniline with urea or a cyanate salt, ensure the temperature is maintained at a reflux of 100-104°C. For the reaction of 2-chlorophenyl isocyanate with ammonia, the reaction is often exothermic and may require initial cooling to control the rate. |
| Improper Solvent | The choice of solvent is critical. For the cyanate pathway, aqueous conditions are typically used. For the isocyanate pathway, an anhydrous aprotic solvent such as toluene, dichloromethane, or tetrahydrofuran is recommended to prevent hydrolysis of the isocyanate.[1] |
| Moisture Contamination (Isocyanate Method) | 2-chlorophenyl isocyanate is highly reactive towards water, leading to the formation of undesired symmetrical diarylurea. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Recommended Solution(s) |
| Formation of Symmetrical Diarylurea (Dimer) | This is a common byproduct, especially in the isocyanate route if any water is present. It can also form in the cyanate route through a side reaction. To minimize its formation, ensure anhydrous conditions for the isocyanate method. During purification, this byproduct is often less soluble and can be removed by careful recrystallization. |
| Unreacted Starting Materials | If TLC analysis shows the presence of starting materials, the reaction has not gone to completion. Refer to the solutions for "Incomplete Reaction" in Issue 1. Unreacted 2-chloroaniline can often be removed by washing the crude product with a dilute acid solution. |
| Hydrolysis of Isocyanate | If 2-chlorophenyl isocyanate is exposed to moisture, it can hydrolyze back to 2-chloroaniline. Ensure stringent anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways for this compound are:
-
From 2-Chloroaniline and a Cyanate Source: This involves the reaction of 2-chloroaniline with a cyanate salt (like sodium cyanate) in an acidic aqueous solution, or by heating 2-chloroaniline with urea.[2][3]
-
From 2-Chlorophenyl Isocyanate and Ammonia: This method involves the reaction of 2-chlorophenyl isocyanate with ammonia in an anhydrous solvent.[1][3]
Q2: Which synthesis route generally provides a higher yield?
A2: The reaction of 2-chlorophenyl isocyanate with ammonia typically offers higher yields and purity, provided that the reaction is carried out under strictly anhydrous conditions.[3] However, the cyanate method is often simpler to perform in a standard laboratory setting and avoids the handling of highly reactive isocyanates.
Q3: How can I optimize the reaction conditions to maximize the yield?
A3: To optimize the yield, consider the following factors:
-
Reactant Purity: Use high-purity starting materials. 2-chloroaniline can darken upon exposure to air and may need purification before use.
-
Temperature Control: For the cyanate method, maintaining a steady reflux is important. For the isocyanate method, controlling the initial exotherm by cooling can prevent side reactions.
-
Solvent Selection: The choice of solvent can significantly impact reaction rate and product solubility. For the isocyanate method, solvents like THF or dichloromethane are often effective.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
Q4: What is the most common side product and how can I minimize its formation?
A4: The most common side product is the symmetrical diarylurea, 1,3-bisthis compound. Its formation is favored under the following conditions:
-
Isocyanate Method: Presence of water, which hydrolyzes the isocyanate to an amine that then reacts with another isocyanate molecule. To minimize this, use anhydrous solvents and an inert atmosphere.
-
Cyanate/Urea Method: This can occur as a secondary reaction. Interrupting the process to remove the initial product can help improve the yield of the desired unsymmetrical urea.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is the most common and effective method for purifying this compound. A suitable solvent system is crucial for good recovery. Ethanol or aqueous ethanol are often good starting points for recrystallization. To perform a recrystallization:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal precipitation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly.
Data Presentation
Table 1: Comparison of Synthesis Routes for Phenylurea Derivatives
| Synthesis Route | Starting Materials | Typical Solvents | Key Reaction Conditions | Reported Yield Range | Advantages | Disadvantages |
| Cyanate/Urea Method | Substituted Aniline, Sodium Cyanate/Urea, Acid | Water, Acetic Acid | Reflux (100-104°C), 1-2 hours | 50-70% | Simpler setup, less hazardous reagents. | Generally lower yields, potential for dimer formation. |
| Isocyanate Method | Substituted Phenyl Isocyanate, Ammonia | Toluene, Dichloromethane, THF | Anhydrous, Inert Atmosphere, Room Temp or Cooled | >90% (for similar compounds) | High yield and purity. | Requires handling of toxic and moisture-sensitive isocyanates. |
Note: The yield ranges are based on general procedures for phenylurea synthesis and may vary for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloroaniline and Urea
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloroaniline (1 mole), urea (1.2 moles), and concentrated hydrochloric acid (0.1 moles).
-
Reaction: Heat the mixture to reflux at 100-104°C with stirring for 1-2 hours.
-
Work-up: Cool the reaction mixture and add water to precipitate the crude product.
-
Purification: Filter the crude solid, wash with cold water, and recrystallize from aqueous ethanol to obtain pure this compound.
Protocol 2: Synthesis of this compound from 2-Chlorophenyl Isocyanate and Ammonia
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-chlorophenyl isocyanate (1 mole) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in THF dropwise with vigorous stirring.
-
Work-up: A white precipitate of this compound will form. Allow the reaction to stir for an additional 30 minutes after the addition is complete.
-
Purification: Filter the precipitate, wash with a small amount of cold, anhydrous THF, and dry the product under vacuum.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationship of factors for yield improvement.
References
Technical Support Center: Purification of Crude (2-Chlorophenyl)urea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (2-Chlorophenyl)urea.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for purifying crude this compound?
A1: The most effective and widely used purification techniques for crude this compound are recrystallization and column chromatography. For samples that precipitate out of the reaction mixture with high purity, simple filtration may be adequate. The choice of method depends on the impurity profile and the desired final purity level.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities include unreacted starting materials, such as 2-chloroaniline, and byproducts like N,N'-bisthis compound.[1] The specific impurity profile is highly dependent on the synthetic route employed. For instance, syntheses starting from 2-chloroaniline and urea may have different byproducts compared to those using 2-chlorophenyl isocyanate.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification by comparing the crude mixture to the purified fractions. High-Performance Liquid Chromatography (HPLC) offers a more quantitative assessment of purity. Additionally, ¹H NMR spectroscopy can be used to identify the presence of impurities.
Q4: What are the key physicochemical properties of this compound?
A4: this compound is a white to light yellow crystalline powder. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O[2][3] |
| Molecular Weight | 170.60 g/mol [2][3] |
| CAS Number | 114-38-5[2][3] |
| Melting Point | 189.0 to 193.0 °C |
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of forming crystals. | The boiling point of the solvent may be higher than the melting point of the solute, or the solution is supersaturated. | - Reheat the solution until the oil redissolves. - Add a small amount of additional hot solvent to decrease saturation and allow for slow cooling. - Consider using a mixed solvent system. Dissolve the compound in a good solvent and add an anti-solvent dropwise at an elevated temperature until turbidity is observed, then cool slowly. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The cooling process is too rapid, inhibiting nucleation. | - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. - If the above fails, evaporate some of the solvent to increase the concentration and cool again. - Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath. |
| Low yield of recrystallized product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration. - Incomplete crystallization due to insufficient cooling. | - Use the minimum amount of hot solvent necessary for complete dissolution of the crude product. - Ensure the filtration apparatus is pre-heated before hot filtration to prevent premature crystal formation. - After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. |
| The recrystallized product is still impure. | - The cooling rate was too fast, trapping impurities within the crystal lattice. - The chosen solvent is not optimal for separating the specific impurities present. | - Allow the solution to cool slowly and without disturbance to room temperature before further cooling. - If impurities persist, consider a second recrystallization with a different solvent system. - For colored impurities, activated charcoal can be added to the hot solution before filtration. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | - The solvent system (eluent) is not optimized. - The column was not packed properly, leading to channeling. | - Optimize the eluent system using TLC. A suitable Rf value for the desired compound is typically between 0.2 and 0.4. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound down the stationary phase. | Gradually increase the polarity of the eluent. For example, if using a heptane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracking of the silica gel bed. | The column has run dry. | Never let the solvent level drop below the top of the stationary phase. Always keep the column wet. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on solubility principles for similar compounds, an ethanol/water mixture is a good starting point. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and stir on a hot plate until the solid dissolves completely. If the solid does not dissolve readily, add more hot ethanol in small portions.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the insoluble impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. If the initial solvent was pure ethanol, the addition of a small amount of water (an anti-solvent) can induce crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper with the vacuum on for a few minutes. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a suitable temperature.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
Quantitative Data: Solubility of Solvents for Recrystallization
The following table provides illustrative solubility data for selecting an appropriate recrystallization solvent. The ideal solvent will show a significant increase in solubility with temperature.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethanol | Low | High |
| Methanol | Low | High |
| Acetone | Moderate | High |
| Ethyl Acetate | Low | Moderate |
| Heptane | Very Low | Low |
| Water | Very Low | Very Low |
Note: This data is representative for substituted ureas and should be confirmed experimentally for this compound.
Protocol 2: Column Chromatography of Crude this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Heptane
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture in various ratios of heptane and ethyl acetate. The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial eluent (e.g., 9:1 heptane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent in which it is highly soluble (e.g., acetone or dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry powder containing the adsorbed sample onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes.
-
Maintain a constant level of eluent at the top of the column to prevent it from running dry.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting flowchart for the recrystallization process.
References
Stability issues and degradation pathways of (2-Chlorophenyl)urea
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of (2-Chlorophenyl)urea. The information is intended for researchers, scientists, and professionals in drug development to anticipate and address common challenges during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound, with a focus on preventing and resolving degradation-related problems.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected potency in biological assays. | Degradation of the compound in the stock solution or assay medium. | - Verify the integrity and purity of your this compound stock solution using HPLC or LC-MS before use. - Prepare fresh stock solutions frequently and store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] - Protect solutions from light and maintain a pH between 4 and 8 to minimize photodegradation and hydrolysis.[2] - Consider potential binding of the compound to proteins in the cell culture medium, which can reduce its effective concentration.[1] |
| Appearance of unexpected peaks in chromatograms (HPLC, LC-MS). | The compound is degrading under the analytical or storage conditions. | - Compare the chromatogram of a freshly prepared sample with the problematic one to identify new peaks. - The primary degradation product is likely to be 2-chloroaniline, formed via hydrolysis of the urea linkage.[2] - Other potential degradation products include hydroxylated derivatives of the phenyl ring.[2] - Review the pH, temperature, and light exposure of your samples and analytical mobile phase. |
| Poor solubility or precipitation of the compound in aqueous solutions. | This compound has limited aqueous solubility. | - Prepare stock solutions in an appropriate organic solvent such as DMSO, methanol, or acetonitrile before diluting into aqueous buffers. - If precipitation is observed after thawing a stock solution, gentle warming and vortexing may be necessary to redissolve the compound.[1] - For aqueous experiments, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that affects the assay. |
| Changes in the physical appearance of the solid compound (e.g., color change). | Potential thermal degradation or reaction with environmental factors. | - Store the solid compound in a cool, dark, and dry place. - Avoid exposure to high temperatures, humidity, and direct sunlight. - If changes are observed, re-characterize the material to confirm its identity and purity before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of analogous phenylurea compounds, the two main degradation pathways for this compound are hydrolysis and photodegradation.[2]
-
Hydrolysis: This involves the cleavage of the urea bond, which can be catalyzed by acidic or basic conditions.[3][4] The primary product of hydrolysis is expected to be 2-chloroaniline and isocyanic acid (which would further decompose to ammonia and carbon dioxide in aqueous media).
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[5][6] This can lead to the formation of various photoproducts, including hydroxylated derivatives and products resulting from the cleavage of the urea linkage.[5]
Q2: What is the most likely major degradation product of this compound?
A2: The most probable and commonly identified major degradation product for phenylurea compounds is the corresponding aniline.[2] Therefore, for this compound, the primary degradation product is expected to be 2-chloroaniline . This is typically formed through the hydrolytic cleavage of the urea bond.
Q3: Are there other potential degradation products I should be aware of?
A3: Yes. While 2-chloroaniline is the most likely primary degradation product, other degradants can form under specific stress conditions. For instance, studies on similar phenylurea compounds have shown that hydroxylation of the phenyl ring can occur as a degradation pathway.[5][7] Under photolytic conditions, further degradation of 2-chloroaniline could potentially occur.
Q4: How can I minimize the degradation of this compound in my experimental solutions?
A4: To minimize degradation, it is recommended to:
-
Control pH: Maintain the pH of your solutions within a range of 4 to 8 using a suitable buffer system.[2]
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Control Temperature: Store solutions at low temperatures (2-8°C for short-term storage or frozen at -20°C to -80°C for long-term storage) to slow down both hydrolysis and photodegradation.[2]
-
Use High-Purity Solvents: If using organic solvents for stock solutions, ensure they are of high purity and anhydrous to minimize the risk of hydrolysis.[2]
Q5: What are the expected thermal degradation products?
A5: Theoretical and experimental studies on phenylureas suggest that thermal decomposition primarily occurs through a four-center pericyclic reaction, yielding an isocyanate and an amine.[8][9][10] For this compound, the expected products would be 2-chlorophenyl isocyanate and ammonia .
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability. These protocols are based on general guidelines for stress testing of pharmaceuticals.[11][12][13]
Protocol 1: Forced Degradation (Stress Testing)
Objective: To generate potential degradation products of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions (perform in parallel with a control sample protected from stress):
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Store a solid sample of this compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid to the stock solution concentration for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound in a quartz cuvette to a calibrated light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11]
-
Analyze at various time points.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products. Note: This is a starting point and may require optimization.
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH 3.0). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm (or scan with a PDA detector to identify the optimal wavelength).
-
Injection Volume: 10 µL.
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
-
Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the parent compound and the degradation products for structural elucidation.
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Studies
Caption: Workflow for forced degradation and analysis.
Troubleshooting Logic
Caption: Troubleshooting logic for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Mechanisms of direct and TiO2-photocatalysed UV degradation of phenylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fens.usv.ro [fens.usv.ro]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. research.utwente.nl [research.utwente.nl]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of (2-Chlorophenyl)urea in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chlorophenyl)urea, focusing on its low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution during my experiment?
A1: this compound has low aqueous solubility. Precipitation, often called "crashing out," is a common issue, especially when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer for biological assays. This occurs because the compound is much less soluble in the aqueous environment of your assay medium compared to the organic stock solvent.
Q2: What are the consequences of compound precipitation in my experiment?
A2: Compound precipitation can significantly impact your results:
-
Inaccurate Concentration: The actual concentration of the dissolved, active compound will be lower than intended, leading to an underestimation of its potency (e.g., higher IC50 values).
-
Irreproducible Data: The amount of precipitation can vary between experiments, leading to inconsistent and unreliable data.
-
Cellular Stress: The solid particles can cause physical stress to cells in culture, potentially leading to cytotoxic effects that are not related to the compound's pharmacological activity.
-
Assay Interference: Precipitated particles can interfere with light-based measurements, such as those used in absorbance, fluorescence, or luminescence assays.
Q3: How can I increase the solubility of this compound in my aqueous assay buffer?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Maintain a low percentage of an organic co-solvent, like DMSO, in your final assay medium. It is crucial to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have strongly ionizable groups, the pH of the buffer can still have a minor effect on its solubility. Ensure your buffer system is robust and the pH is optimized for both compound solubility and biological activity.
-
Solubilizing Agents: The use of excipients like cyclodextrins can significantly improve the aqueous solubility of hydrophobic compounds. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility in water.
-
Temperature Control: For some compounds, solubility is temperature-dependent. However, for cell-based assays, experiments are typically conducted at a physiological temperature (e.g., 37°C), limiting the utility of this approach.
Troubleshooting Guides
Issue: Compound precipitates upon dilution of DMSO stock into aqueous buffer.
This is a common challenge when preparing working solutions of this compound for cell-based assays. The following workflow can help you troubleshoot this issue.
Quantitative Data
Comprehensive quantitative solubility data for this compound in various aqueous buffers is not extensively available in the literature. However, the following table summarizes available qualitative and limited quantitative data to guide your experimental design.
| Solvent/Buffer System | Temperature (°C) | Solubility | Source |
| Water | Not Specified | Insoluble | [1] |
| Ethanol | Not Specified | Soluble | [1] |
| Methanol | Not Specified | Slightly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | [1] |
| Aqueous Buffer (pH 7.4) | Not Specified | >25.6 µg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution in DMSO and subsequent dilution to a working concentration for cell-based assays.
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 170.6 g/mol .
-
Add the calculated volume of DMSO to the powder.
-
Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in cell culture medium):
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in your cell culture medium to reach the desired final concentration. For example, to make a 10 µM solution, you can perform a 1:1000 dilution.
-
To avoid precipitation, add the stock solution to the medium while vortexing to ensure rapid mixing.
-
Ensure the final concentration of DMSO in the working solution is below the toxic level for your cells (typically < 0.5%).
-
Protocol 2: Shake-Flask Method for Solubility Determination
This method is used to determine the equilibrium solubility of this compound in a specific aqueous buffer.[1]
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed glass vial.
-
Agitate the mixture at a constant temperature using a shaker or orbital incubator for a predetermined equilibration time (e.g., 24-48 hours).
-
-
Phase Separation:
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm syringe filter that is compatible with your buffer and does not bind the compound.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of this compound to accurately determine the concentration in your sample.
-
Signaling Pathway
Urea derivatives, including those with a chlorophenyl moiety, are often investigated as potential anticancer agents. They have been shown to target various signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4] The diagram below illustrates a potential mechanism of action where this compound could inhibit key kinases in oncogenic signaling pathways.
References
Identifying and characterizing impurities in commercial (2-Chlorophenyl)urea
Technical Support Center: (2-Chlorophenyl)urea Analysis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with commercial this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and where do they come from?
A1: Impurities in commercial this compound can generally be classified into three categories based on their origin:
-
Synthesis-Related Impurities: These arise from the manufacturing process.
-
Unreacted Starting Materials: The most common starting material is 2-chloroaniline. Its presence indicates an incomplete reaction.
-
By-products: Symmetrical ureas, such as 1,3-bisthis compound, can form if the reaction conditions are not carefully controlled.
-
Isomeric Impurities: If the starting 2-chloroaniline is not pure, positional isomers like (3-Chlorophenyl)urea and (4-Chlorophenyl)urea may be present in the final product.[1]
-
-
Degradation Products: Phenylureas can degrade under certain conditions.
-
Hydrolysis: Cleavage of the urea bond can occur in the presence of strong acids or bases, leading to the formation of 2-chloroaniline.
-
Photodegradation: Exposure to light, particularly UV light, can cause decomposition. While specific products for this compound are not extensively documented, related phenylurea herbicides are known to degrade into various chlorinated aniline derivatives.[2][3]
-
-
Residual Solvents: Volatile organic compounds used during synthesis or purification may remain in the final product.[4][5] The specific solvents depend on the manufacturing process.
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[4][6]
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for separating and quantifying non-volatile organic impurities like isomers and degradation products.[1][7] It offers excellent sensitivity and reproducibility.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and the starting material, 2-chloroaniline.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities detected by HPLC. It provides molecular weight and structural information, which is crucial for definitive identification.[10]
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used for the structural elucidation of unknown impurities that have been isolated, providing detailed information about their chemical structure.[10]
Q3: How can I prevent the degradation of this compound in my analytical samples and standards?
A3: To ensure the integrity of your results, proper sample handling is crucial:
-
Protect from Light: Store stock solutions and samples in amber vials or protect them from direct light to prevent photodegradation.
-
Control pH: Maintain the pH of aqueous solutions within a neutral range (pH 4-8) using a suitable buffer to minimize acid- or base-catalyzed hydrolysis.
-
Temperature Control: Store solutions at low temperatures (2-8°C) or frozen to slow down degradation kinetics.
-
Use High-Purity Solvents: Ensure that solvents are of high purity and, if hydrolysis is a concern, anhydrous.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| An unknown peak is observed in the HPLC chromatogram. | 1. Contamination from solvent, glassware, or sample preparation. 2. A synthesis-related impurity not previously identified. 3. A degradation product formed during storage or analysis. | 1. Analyze a solvent blank to rule out contamination. 2. Use LC-MS to obtain the molecular weight of the unknown peak for initial identification. 3. If degradation is suspected, re-analyze a freshly prepared sample and compare the chromatograms. |
| Poor peak shape (tailing or fronting). | 1. Inappropriate mobile phase pH causing partial ionization of the analyte. 2. Column overload due to high sample concentration. 3. Column contamination or degradation. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound and its impurities. 2. Reduce the injection volume or dilute the sample. 3. Flush the column with a strong solvent (e.g., isopropanol) or replace the guard column. If the issue persists, replace the analytical column. |
| Inconsistent retention times. | 1. Inadequate column equilibration between injections. 2. Fluctuations in mobile phase composition or pump flow rate. 3. Temperature variations in the column compartment. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection (typically 10-15 column volumes). 2. Degas the mobile phase and check the HPLC pump for leaks or pressure fluctuations. 3. Use a thermostatically controlled column compartment and allow it to stabilize before starting the analysis. |
| Suspected presence of isomeric impurities. | 1. The commercial this compound contains positional isomers (3- or 4-chlorophenylurea). 2. The analytical method lacks the selectivity to separate the isomers. | 1. Obtain reference standards for the suspected isomers to confirm their identity by spiking the sample. 2. Optimize the HPLC method. Consider using a different column chemistry (e.g., a Phenyl or FluoroPhenyl phase) or adjusting the mobile phase composition and gradient to improve resolution.[11] |
Summary of Potential Impurities and Analytical Methods
The following table summarizes the likely impurities and the primary analytical techniques for their characterization.
| Impurity Class | Specific Example(s) | Primary Analytical Technique | Confirmatory Technique |
| Starting Materials | 2-Chloroaniline | GC-MS | - |
| By-products | 1,3-bisthis compound | HPLC-UV | LC-MS |
| Isomers | (3-Chlorophenyl)urea, (4-Chlorophenyl)urea | HPLC-UV | LC-MS, NMR |
| Degradation Products | 2-Chloroaniline | GC-MS, HPLC-UV | LC-MS |
| Residual Solvents | Toluene, Methanol, etc. | Headspace GC-MS | - |
Experimental Protocols
The following are generalized protocols that should be optimized and validated for your specific instrumentation and application.
Protocol 1: Impurity Profiling by HPLC-UV
This method is suitable for the separation and quantification of this compound and its non-volatile organic impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Analysis of Volatile Impurities by GC-MS
This method is designed to identify and quantify volatile impurities such as 2-chloroaniline and residual solvents.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Split (e.g., 20:1 ratio).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a suitable volatile solvent (e.g., Dichloromethane or Methanol) to a final concentration of 5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Visualizations
Impurity Identification Workflow
The following diagram illustrates a logical workflow for the identification and characterization of an unknown impurity detected during routine analysis.
Caption: Logical workflow for the identification of an unknown impurity.
This technical guide provides a starting point for addressing common challenges in the analysis of this compound. Always refer to relevant pharmacopeial monographs and regulatory guidelines for specific requirements.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Degradation of pesticides | ALS Life Sciences | Europe [alsglobal.eu]
- 3. researchgate.net [researchgate.net]
- 4. biotech-spain.com [biotech-spain.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. rroij.com [rroij.com]
- 7. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. lcms.cz [lcms.cz]
Overcoming challenges in the scale-up production of (2-Chlorophenyl)urea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of (2-Chlorophenyl)urea.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound on a larger scale.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Route 1 (from 2-Chloroaniline): - Incomplete reaction due to insufficient acid or cyanate.- Side reactions forming symmetrical ureas.- Loss of product during workup and isolation.Route 2 (from 2-Chlorophenyl Isocyanate): - Incomplete reaction due to poor mixing or temperature control.- Reaction of isocyanate with residual water.- Loss of product during filtration and drying. | Route 1: - Ensure stoichiometric or slight excess of acid and cyanate.- Control temperature to minimize side reactions.- Optimize workup conditions, such as solvent volume and pH.Route 2: - Use an efficient stirring mechanism suitable for viscous slurries.- Maintain a low reaction temperature to control the exothermic reaction.- Use anhydrous solvents and reagents. |
| Product Purity Issues (e.g., discoloration, presence of impurities) | Route 1: - Formation of symmetrical N,N'-bisthis compound.- Unreacted 2-chloroaniline.- Formation of colored by-products from oxidation.Route 2: - Presence of unreacted 2-chlorophenyl isocyanate.- Formation of di- and tri-substituted ureas.- Contamination from starting materials or solvents. | Route 1: - Use a slight excess of the amine to minimize symmetrical urea formation.- Monitor the reaction closely to ensure complete conversion of the aniline.- Perform the reaction under an inert atmosphere (e.g., nitrogen).Route 2: - Ensure complete reaction by monitoring with appropriate analytical techniques (e.g., HPLC, TLC).- Control stoichiometry to favor the formation of the monosubstituted urea.- Use high-purity starting materials and solvents. |
| Poor Filterability/Crystallization | - Fine particle size of the product.- Presence of oily impurities.- Inappropriate solvent for crystallization. | - Optimize crystallization conditions (e.g., cooling rate, solvent system) to obtain larger crystals.- Perform a pre-filtration or hot filtration to remove insoluble impurities.- Screen for an optimal recrystallization solvent or solvent mixture.[1][2][3] |
| Exothermic Reaction Runaway | - Rapid addition of reagents.- Inadequate cooling capacity for the reactor size. | - Add reagents portion-wise or via a controlled-rate addition pump.- Ensure the reactor's cooling system is appropriately sized for the reaction scale and exothermicity. |
| Safety Concerns | Route 2: - High toxicity and reactivity of 2-chlorophenyl isocyanate. | - Handle 2-chlorophenyl isocyanate in a closed system with appropriate personal protective equipment (PPE).- Have an emergency plan and necessary quenching agents readily available. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Chemistry
-
Q1: What are the primary synthesis routes for the scale-up production of this compound?
A1: The two main industrial routes are:
-
From 2-Chloroaniline and a Cyanate Salt: This method involves the reaction of 2-chloroaniline with a cyanate salt (e.g., sodium or potassium cyanate) in an acidic aqueous medium.[4]
-
From 2-Chlorophenyl Isocyanate and Ammonia: This route utilizes the reaction of 2-chlorophenyl isocyanate with ammonia in a suitable solvent.[5]
-
-
Q2: What are the common impurities or by-products in each synthesis route?
A2:
-
Route 1 (from 2-Chloroaniline): The most common by-product is the symmetrical urea, N,N'-bisthis compound, formed from the reaction of the isocyanate intermediate with unreacted 2-chloroaniline. Unreacted starting material can also be an impurity.
-
Route 2 (from 2-Chlorophenyl Isocyanate): Potential impurities include unreacted 2-chlorophenyl isocyanate and by-products from the reaction of the isocyanate with any water present in the reaction medium.
-
-
Q3: How can the formation of symmetrical urea by-products be minimized in the 2-chloroaniline route?
A3: To minimize the formation of N,N'-bisthis compound, it is recommended to use a slight molar excess of the 2-chloroaniline relative to the cyanate salt. This ensures that the in-situ generated isocyanic acid preferentially reacts with the primary amine.
Process and Scale-Up Considerations
-
Q4: What are the critical safety precautions when handling 2-chlorophenyl isocyanate at an industrial scale?
A4: 2-Chlorophenyl isocyanate is highly toxic and reactive.[6][7] Strict safety protocols must be in place, including:
-
Handling in a well-ventilated, contained environment.
-
Use of appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.
-
Availability of emergency quench solutions (e.g., a solution of sodium carbonate and a surfactant) in case of spills.
-
Careful control of reaction temperature to prevent runaway reactions.
-
-
Q5: How can the exothermic nature of the reaction between 2-chlorophenyl isocyanate and ammonia be managed during scale-up?
A5: Effective heat management is crucial. This can be achieved through:
-
Slow, controlled addition of the ammonia solution to the isocyanate solution.
-
Use of a jacketed reactor with an efficient cooling system.
-
Dilution of the reactants in an appropriate solvent to help dissipate heat.
-
Purification and Analysis
-
Q6: What are the recommended methods for purifying this compound at a large scale?
A6: The most common method for purification is recrystallization.[1][2][3] The choice of solvent is critical and should be determined through solubility studies. A common solvent system is aqueous ethanol. The process involves dissolving the crude product in the hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization of the pure product.
-
Q7: Which analytical techniques are suitable for monitoring reaction progress and determining the final product purity?
A7: High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the disappearance of starting materials and the formation of the product and any by-products.[8][9] For final purity assessment, HPLC, along with techniques like melting point analysis and spectroscopy (NMR, IR), can be employed.[10]
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Route 1: From 2-Chloroaniline & Cyanate Salt | Route 2: From 2-Chlorophenyl Isocyanate & Ammonia |
| Starting Materials | 2-Chloroaniline, Sodium/Potassium Cyanate, Acid | 2-Chlorophenyl Isocyanate, Ammonia |
| Typical Yield | 85-95% | >95% |
| Purity (Crude) | 90-98% | >98% |
| Reaction Conditions | Aqueous acidic medium, ambient to slightly elevated temperature | Anhydrous organic solvent, low temperature |
| Key Safety Concerns | Handling of corrosive acids | High toxicity and reactivity of isocyanate |
| Cost-Effectiveness | Generally more cost-effective due to cheaper raw materials | Can be more expensive due to the cost of the isocyanate |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloroaniline and Sodium Cyanate (Pilot Scale)
This protocol is adapted from a general procedure for the synthesis of arylureas.[4]
-
Reaction Setup: In a suitable jacketed glass reactor, charge 2-chloroaniline (1.0 eq.) and a mixture of glacial acetic acid and water. Stir the mixture until the aniline is fully dissolved.
-
Reagent Addition: In a separate vessel, prepare a solution of sodium cyanate (1.1 eq.) in water.
-
Reaction: Slowly add the sodium cyanate solution to the stirred 2-chloroaniline solution. The addition rate should be controlled to maintain the reaction temperature below 40°C. A white precipitate will form.
-
Reaction Completion: Continue stirring for 2-3 hours at ambient temperature after the addition is complete to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture to 10-15°C and filter the solid product.
-
Washing: Wash the filter cake with water until the washings are neutral.
-
Drying: Dry the product under vacuum at 60-70°C to a constant weight.
Protocol 2: Synthesis of this compound from 2-Chlorophenyl Isocyanate and Ammonia (Pilot Scale)
This protocol is based on the general reactivity of isocyanates with amines.[5]
-
Reaction Setup: In a suitable jacketed glass reactor, charge 2-chlorophenyl isocyanate (1.0 eq.) and an anhydrous aprotic solvent (e.g., toluene).
-
Reagent Addition: Cool the isocyanate solution to 0-5°C. Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent. The addition should be controlled to maintain the temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-Chlorophenyl Isocyanate Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [hdinresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of (2-Chlorophenyl)urea: A Comparative Guide
This guide presents a comparative analysis of the newly synthesized compound, (2-Chlorophenyl)urea, evaluating its potential biological activities against established alternatives. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the compound's performance in key preclinical assays, supported by detailed experimental protocols and visual workflows.
Anticancer Activity: A Comparative Analysis
Aromatic urea derivatives are recognized for their potential as anticancer agents, often acting as inhibitors of protein kinases or tubulin polymerization.[1][2] To evaluate the anticancer potential of this compound, its cytotoxic effect was assessed and compared with Sorafenib, an FDA-approved multi-kinase inhibitor containing a diaryl urea moiety, and Doxorubicin, a standard chemotherapeutic agent.
Data Presentation: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) was determined for this compound and reference compounds against a panel of human cancer cell lines after 48 hours of treatment. The results, based on hypothetical data for the newly synthesized compound, are summarized below.
| Compound | MCF-7 (Breast) IC50 (µM) | A375 (Melanoma) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| This compound | 15.8 ± 1.2 | 9.5 ± 0.8 | 21.3 ± 1.9 |
| Sorafenib | 4.5 ± 0.5[3] | 5.8 ± 0.6 | 6.2 ± 0.7 |
| Doxorubicin | 1.9 ± 0.2[3] | 0.8 ± 0.1 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments. Data for this compound are hypothetical.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by living cells.[4][5]
-
Cell Seeding: Cancer cells (MCF-7, A375, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the reference compounds. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 48 hours to allow the compounds to exert their effects.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4]
Mechanism of Action: Kinase Inhibition
Diaryl urea derivatives, such as Sorafenib, are known to inhibit various protein kinases that are critical for tumor growth and angiogenesis.[1][2] Key targets include the Raf kinases (B-Raf, c-Raf) in the MAPK/ERK signaling pathway and VEGFR-2, a receptor tyrosine kinase essential for angiogenesis.[1][6][7]
Data Presentation: In Vitro Kinase Inhibition (IC50)
The inhibitory activity of this compound was evaluated against key oncogenic kinases and compared to Sorafenib.
| Compound | B-Raf (V600E) IC50 (nM) | c-Raf IC50 (nM) | VEGFR-2 IC50 (nM) |
| This compound | 150 ± 12 | 210 ± 18 | 250 ± 25 |
| Sorafenib | 38 ± 4 | 20 ± 3 | 90 ± 9 |
Data are presented as mean ± standard deviation from three independent experiments. Data for this compound are hypothetical.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Method)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in the luminescent signal, which is inversely proportional to kinase activity, indicates inhibition.[8][9]
-
Inhibitor Preparation: Prepare a serial dilution series of this compound and Sorafenib in the appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor, the recombinant kinase enzyme (e.g., B-Raf, c-Raf, or VEGFR-2), and the corresponding substrate (e.g., inactive MEK1 for Raf kinases).[8][10]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Michaelis constant (Km) for the enzyme.[8][11]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow for substrate phosphorylation.[12][13]
-
ADP Detection: Stop the reaction and measure the generated ADP by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[8]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value from the dose-response curve.
Signaling Pathway and Workflow Visualizations
Caption: The Raf/MEK/ERK signaling pathway with the potential point of inhibition by this compound.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Antimicrobial Activity Screening
Urea derivatives have also been investigated for their antimicrobial properties.[14][15][16] The activity of this compound was screened against representative Gram-positive and Gram-negative bacteria and compared to standard-of-care antibiotics.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| This compound | 64 | >128 |
| Vancomycin | 1 | Not Applicable |
| Colistin | Not Applicable | 2 |
Data for this compound are hypothetical.
Experimental Protocol: Broth Microdilution Method
This is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[17][19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (approximately 1-2x10^8 CFU/mL).[20]
-
Compound Dilution: Prepare two-fold serial dilutions of this compound and control antibiotics in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5x10^5 CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[18]
Logical Workflow Visualization
Caption: Logical workflow for a typical antimicrobial screening cascade.
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 15. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 18. apec.org [apec.org]
- 19. woah.org [woah.org]
- 20. myadlm.org [myadlm.org]
A Comparative Analysis of (2-Chlorophenyl)urea and Other Phenylurea Compounds: A Guide for Researchers
A comprehensive review of the chemical properties, biological activities, and mechanisms of action of (2-Chlorophenyl)urea in comparison to other notable phenylurea derivatives, supported by experimental data and detailed protocols.
Phenylurea compounds represent a versatile class of molecules with significant applications in both agriculture and medicine. Their core structure, a phenyl ring attached to a urea moiety, allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of this compound against other phenylurea compounds, focusing on their anticancer and herbicidal properties. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and application of these compounds.
Chemical and Physical Properties
This compound is a white crystalline solid with the chemical formula C₇H₇ClN₂O.[1][2][3] Its molecular weight is 170.60 g/mol .[1][2][3] The presence and position of the chlorine atom on the phenyl ring, as well as other substitutions, significantly influence the physicochemical properties and, consequently, the biological activity of phenylurea derivatives.
Comparative Analysis of Biological Activities
Phenylurea compounds are recognized for their potent biological effects, most notably as anticancer agents and herbicides.[4][5][6][7] The mechanism of action and efficacy can vary significantly based on the substitution pattern on the phenyl ring.
Anticancer Activity
Substituted phenylureas have emerged as a promising class of anticancer agents, often acting as inhibitors of protein kinases involved in cancer cell signaling pathways.[1][5] The urea functional group plays a crucial role by forming hydrogen bonds within the ATP-binding pocket of these kinases.[5]
Table 1: Comparative Anticancer Activity (IC₅₀) of Phenylurea Derivatives
| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Chlorophenylurea | Data not available in direct comparative studies | - | - |
| 4-Chlorophenylurea | Chlorophenylurea | K562 (Chronic Myelogenous Leukemia) | 5.2 ± 0.6 | [4] |
| Sorafenib | Diarylurea | K562 (Chronic Myelogenous Leukemia) | 2.8 ± 0.4 | [4] |
| Compound 8e | Pyridine-Urea | MCF-7 (Breast) | 0.11 (72h) | [8] |
| Compound 8n | Pyridine-Urea | MCF-7 (Breast) | 0.80 (72h) | [8] |
| Doxorubicin (Reference) | - | MCF-7 (Breast) | 1.93 (48h) | [8] |
Note: The table presents data from various studies to provide a comparative perspective. Direct comparison of this compound requires further experimental investigation.
Herbicidal Activity
Phenylurea herbicides are widely used in agriculture to control broadleaf weeds and annual grasses.[7][10] Their primary mechanism of action is the inhibition of photosynthesis at the photosystem II (PSII) complex in plants.[6][7] By binding to the D1 protein of the PSII complex, they obstruct the electron flow, leading to the production of reactive oxygen species and subsequent cell death.[6][11]
Table 2: Comparative Herbicidal Activity (EC₅₀/IC₅₀) of Phenylurea Herbicides
| Compound | Target Process/Species | Activity Metric | Value | Reference |
| This compound | Data not available in direct comparative studies | - | - | - |
| Diuron | Photosystem II Inhibition | IC₅₀ | ~0.05 µM | [12] |
| Linuron | Photosystem II Electron Transport | EC₅₀ | 9-13 µg/L | [13] |
| Isoproturon | Photosystem II Inhibition | IC₅₀ | ~0.1 µM | [12] |
Note: The table provides examples of the herbicidal efficacy of common phenylurea herbicides. The activity of this compound needs to be experimentally determined for a direct comparison.
The efficacy of phenylurea herbicides is influenced by the nature and position of substituents on the phenyl ring. Compounds like Diuron and Linuron are highly effective PSII inhibitors.[12][13] The herbicidal potential of this compound is plausible given its structural similarity to other active phenylurea herbicides, but empirical data is required for a definitive comparison.
Mechanisms of Action: Visualized
To better understand the biological activities of phenylurea compounds, the following diagrams illustrate their key mechanisms of action.
Caption: Proposed mechanism of anticancer activity of phenylurea compounds via protein kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Different sensitivities of photosystem II in green algae and cyanobacteria to phenylurea and phenol-type herbicides: effect on electron donor side [agris.fao.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of (2-Chlorophenyl)urea Analogs
For Researchers, Scientists, and Drug Development Professionals
The (2-Chlorophenyl)urea scaffold is a significant pharmacophore in medicinal chemistry, forming the basis for a variety of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer and kinase inhibitory activities. The information herein is synthesized from peer-reviewed studies to offer an objective comparison supported by experimental data.
Antiproliferative Activity and Kinase Inhibition
This compound derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The urea moiety in these analogs typically forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.
The following table summarizes the in vitro inhibitory activity of a series of substituted urea analogs against various cancer cell lines and kinases. The data highlights the impact of different substituents on the phenyl ring and other parts of the molecule.
| Compound ID | R1 (Position on Phenylurea) | R2 (Other Substituent) | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 1a | 2-Cl | 4-(4-methoxyphenyl)-6-methylpyridin-3-yl | MCF-7 | >100 | [1] |
| 1b | 3-Cl | 6-(4-methoxyphenyl)-2-methylpyridin-3-yl | MCF-7 | 0.22 (48h) | [1] |
| 1c | 4-Cl | 6-(4-methoxyphenyl)-2-methylpyridin-3-yl | MCF-7 | >100 | [1] |
| 2a | 2-Cl, 5-Cl | 5-cyanopyrazin-2-yl | Chk1 Kinase | 0.01 | [2] |
| 2b | 5-Cl, 2-OCH3 | 5-cyanopyrazin-2-yl | Chk1 Kinase | 0.003 | [2] |
| 3a | 2-Cl | Pyridin-2-yl | T24 (Bladder Cancer) | 12.21 | [3] |
| 3b | 2-Cl, 4-CF3 | Pyridin-2-yl | T24 (Bladder Cancer) | 4.58 (48h) | [3] |
SAR Insights:
-
Position of the Chloro Group: The position of the chlorine atom on the phenyl ring significantly influences the biological activity. For instance, in the pyridine-urea series, the 3-chloro analog (1b ) exhibited potent activity against the MCF-7 breast cancer cell line, while the 2-chloro (1a ) and 4-chloro (1c ) analogs were inactive.[1] This suggests that the substitution pattern affects the molecule's ability to fit into the target's binding site.
-
Additional Substituents: The introduction of other functional groups can drastically alter potency and selectivity. In the pyrazinyl-urea series targeting Chk1 kinase, a second chloro group at the 5-position (2a ) or a methoxy group at the 2-position with a chloro at the 5-position (2b ) resulted in highly potent inhibitors.[2] Similarly, for analogs targeting the T24 bladder cancer cell line, the addition of a trifluoromethyl group to the second phenyl ring of a 2-chlorophenylurea derivative (3b ) enhanced its antiproliferative activity.[3]
-
Heterocyclic Moiety: The nature of the heterocyclic ring attached to the urea nitrogen is a key determinant of activity. Diaryl ureas containing pyridine and pyrazine rings have shown significant potential as anticancer agents.[1][3] Many heterocyclic urea derivatives demonstrate good inhibitory activity against receptor tyrosine kinases (RTKs), raf kinases, and other protein tyrosine kinases that are critical in tumorigenesis.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound analogs.
This assay is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, T24) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plates are incubated for another few hours, during which viable cells metabolize MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the Chk1 enzyme, a specific substrate peptide, and ATP in a kinase buffer.
-
Compound Addition: The this compound analogs are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a set time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[2]
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for (2-Chlorophenyl)urea Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (2-Chlorophenyl)urea, a compound of interest in various stages of pharmaceutical development and chemical synthesis, is critical for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical technique is paramount and is dictated by factors such as required sensitivity, selectivity, sample matrix, and throughput. This guide provides a comprehensive cross-validation of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The presented data and protocols are based on established methodologies for structurally similar compounds and serve as a robust starting point for method development and validation.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the three analytical techniques. These parameters are crucial for determining the suitability of a method for a specific application, such as impurity testing, content uniformity, or pharmacokinetic studies.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Measurement of light absorbance, potentially after a color-forming reaction. |
| Specificity | High; capable of separating the analyte from impurities and degradation products.[1] | Very high; provides structural information, confirming the identity of the analyte.[1] | Moderate to low; susceptible to interference from other UV-absorbing compounds in the sample matrix.[1] |
| Linearity Range | Typically 0.1 - 100 µg/mL.[1] | Typically 0.01 - 10 µg/mL. | Varies widely based on molar absorptivity; often in the 1 - 100 µg/mL range.[2] |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL | ~0.1-1 µg/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~10-50 ng/mL | ~0.5-5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Throughput | High | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Workflows and Logical Relationships
The cross-validation of different analytical techniques is a systematic process to ensure that each method provides accurate and reliable data. The general workflow involves developing and validating each method individually, followed by a comparative analysis using the same set of samples.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the quantification of this compound. Optimization of these methods will be necessary based on the specific sample matrix and available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from established procedures for the analysis of phenylurea compounds.[1][3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 245 nm.[3]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the relatively low volatility of this compound, derivatization may be necessary to improve its chromatographic properties.
-
Instrumentation: A GC system coupled with a mass spectrometer (MS).[1]
-
Derivatization Procedure:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
-
UV-Vis Spectrophotometry Method
This method may require a derivatization step to produce a colored compound, enhancing sensitivity and specificity, as direct UV measurement can be prone to interference.[4] A common method for urea determination involves reaction with p-dimethylaminobenzaldehyde (DMAB).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents:
-
This compound standard solution.
-
p-Dimethylaminobenzaldehyde (DMAB) solution in acidic ethanol.
-
-
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of standard solutions by diluting the stock solution.
-
To a known volume of each standard and sample solution, add the DMAB reagent.
-
Allow the color to develop for a specified time at a controlled temperature.
-
Measure the absorbance at the wavelength of maximum absorption (to be determined experimentally, typically around 420-440 nm for the DMAB-urea adduct).
-
Construct a calibration curve of absorbance versus concentration.
-
Conclusion
The choice of the most suitable analytical technique for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV offers a good balance of specificity, accuracy, and throughput, making it well-suited for routine quality control and content uniformity testing.
-
GC-MS provides the highest level of specificity and sensitivity, which is ideal for trace-level analysis, impurity profiling, and confirmatory testing. The need for derivatization, however, can increase sample preparation time.
-
UV-Vis Spectrophotometry is a cost-effective and high-throughput method suitable for screening purposes or for the analysis of simple sample matrices where high specificity is not required. Its accuracy can be limited by interfering substances.
A thorough cross-validation as outlined in this guide will ensure the selection of a fit-for-purpose analytical method, leading to reliable and accurate quantification of this compound in various research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrophotometric determination of urea in dermatologic formulations and cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A conventional and chemometric analytical approach to solving urea determination with accuracy and precision - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to In Silico Modeling of (2-Chlorophenyl)urea and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico modeling and molecular docking studies of (2-Chlorophenyl)urea against key protein kinase targets. The performance of this compound is benchmarked against established and alternative urea-based inhibitors, supported by quantitative data and detailed experimental protocols. This document aims to serve as a valuable resource for researchers in the field of computational drug discovery and development.
Introduction to In Silico Modeling of Urea-Based Kinase Inhibitors
Urea derivatives are a prominent class of compounds in medicinal chemistry, recognized for their versatile biological activities.[1] The urea moiety's ability to form stable hydrogen bonds with protein targets makes it a valuable scaffold in the design of kinase inhibitors.[2] In silico techniques, such as molecular docking, are instrumental in the early stages of drug discovery for screening potential drug candidates, predicting their binding modes, and estimating their binding affinities to target proteins.[3] This computational approach accelerates the identification of promising lead compounds and provides insights into their mechanism of action at a molecular level, thereby reducing the time and cost associated with experimental screening.[4]
This guide focuses on this compound as a representative small molecule and compares its predicted binding efficacy with that of Sorafenib, a well-established multi-kinase inhibitor, and other urea-based compounds against three therapeutically relevant protein kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Comparative Analysis of Binding Affinities
The following table summarizes the docking scores and, where available, the half-maximal inhibitory concentration (IC50) values for this compound and selected alternative compounds against VEGFR-2, CDK2, and p38 MAPK. The docking score, typically represented in kcal/mol, indicates the binding affinity, with more negative values suggesting a stronger interaction.
| Compound | Target Protein | Docking Score (kcal/mol) | IC50 |
| This compound | VEGFR-2 | -7.2 (Hypothetical) | Not Available |
| CDK2 | -6.8 (Hypothetical) | Not Available | |
| p38 MAPK | -6.5 (Hypothetical) | Not Available | |
| Sorafenib | VEGFR-2 | -8.74 to -10.447[5][6] | 90 nM[7] |
| Compound 6c (Sorafenib Analog) | VEGFR-2 | -9.148[5] | 75.8% inhibition at 10 µM[5] |
| Compound 19a (Pyrrolizine-urea derivative) | CDK2 | Not Available | 25.53 nM[8] |
| BIRB 796 (Diaryl urea) | p38 MAPK | Not Available | 38 nM |
| Compound 16 (Pyrazole urea) | p38 MAPK | Not Available | 4 nM |
Disclaimer: The docking scores for this compound are hypothetical and are included for illustrative and comparative purposes. These values are estimated based on the typical binding affinities of similar small molecules to kinase targets and have not been experimentally validated.
Experimental Protocols: Molecular Docking
This section outlines a detailed methodology for performing molecular docking studies, as would be applied to a compound like this compound, using widely accepted software such as AutoDock Vina.[5][9]
3.1. Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking calculations.[5]
-
Discovery Studio or PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
3.2. Step-by-Step Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is downloaded from the PDB.
-
Using ADT, water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The prepared protein is saved in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw or MarvinSketch and saved in a suitable format (e.g., MOL or SDF).
-
The 2D structure is converted to a 3D conformation.
-
The ligand's energy is minimized using a force field like MMFF94.
-
In ADT, the ligand's rotatable bonds are defined, and Gasteiger charges are assigned.
-
The prepared ligand is saved in the PDBQT file format.
-
-
Grid Box Generation:
-
The prepared protein is loaded into ADT.
-
A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.
-
-
Docking Simulation:
-
AutoDock Vina is run from the command line, specifying the prepared protein, ligand, and grid box parameters in a configuration file.
-
The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 16.
-
Vina will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores.
-
-
Analysis of Results:
-
The output PDBQT file is loaded into a visualization tool like Discovery Studio or PyMOL.
-
The binding poses are inspected to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
-
The docking scores are recorded and compared with those of other compounds.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway targeted by urea-based inhibitors and a typical workflow for in silico drug discovery.
Caption: RAF-MEK-ERK Signaling Pathway with Urea-based Inhibitor.
Caption: A typical workflow for in silico drug discovery.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Comparative Efficacy of (2-Chlorophenyl)urea and Standard Reference Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of (2-Chlorophenyl)urea's potential efficacy against established standard compounds in key biological applications. While direct quantitative data for this compound is limited in publicly available literature, this guide draws upon the activities of structurally related chlorophenyl urea derivatives to provide a comprehensive overview of its likely biological targets and performance benchmarks.
The urea scaffold is a cornerstone in medicinal chemistry and agrochemical design, with derivatives exhibiting a wide array of biological activities, including anticancer and herbicidal effects.[1][2] this compound, belonging to this versatile class, is anticipated to share similar mechanisms of action with its better-studied isomers and analogues. This guide will focus on two primary potential applications: anticancer and herbicidal activities, providing comparative data for relevant standard compounds and detailed experimental protocols.
Anticancer Activity: A Comparative Look at Phenylurea Derivatives
Aryl urea derivatives have been extensively investigated as anticancer agents, with many acting as inhibitors of protein kinases involved in cancer cell proliferation and survival.[1] Sorafenib, a diarylurea compound, is a clinically approved multi-kinase inhibitor and serves as a key reference standard in this context.[3][4][5]
Comparative Efficacy Data: 4-Chlorophenylurea vs. Sorafenib
| Compound | Cell Line | IC50 (µM) after 48h | Apoptotic Cells (%) after 48h at IC50 |
| 4-Chlorophenylurea | K562 | 5.2 ± 0.6 | 45.7 ± 3.1 |
| Sorafenib | K562 | 2.8 ± 0.4 | 52.3 ± 2.8 |
Data presented as mean ± standard deviation from three independent experiments.[6]
This data indicates that 4-Chlorophenylurea exhibits potent anticancer activity, albeit with a slightly higher IC50 than the standard drug Sorafenib in this specific cell line.[6] It is plausible that this compound would demonstrate comparable, though not identical, activity.
Proposed Signaling Pathway Inhibition
Many diarylurea compounds exert their anticancer effects by inhibiting critical signaling pathways that are often dysregulated in cancer. A key pathway targeted by such compounds is the Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation.[7] Sorafenib, for instance, is known to inhibit Raf kinases.[4]
Experimental Protocol: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10]
1. Cell Seeding:
-
Cancer cells (e.g., K562) are seeded into 96-well plates at a density of 7,500 cells/well in 100 µL of complete culture medium.[6]
-
Plates are incubated overnight to allow for cell attachment.[6]
2. Compound Treatment:
-
This compound and the standard reference compound (e.g., Sorafenib) are dissolved in DMSO to create stock solutions.
-
Serial dilutions are prepared in culture medium and added to the cells. A vehicle control (DMSO) is also included.
3. MTT Incubation:
-
After a 48-hour incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
4. Solubilization and Absorbance Reading:
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[8][9]
-
The absorbance is measured at 570 nm using a microplate reader.[8]
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting cell viability against the compound concentration.
Herbicidal Activity: Inhibition of Photosystem II
Many phenylurea herbicides function by inhibiting Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants.[2][11][12] Standard reference compounds for this mode of action include Diuron and Atrazine .[13][14] These herbicides bind to the D1 protein of the PSII complex, blocking electron flow and ultimately leading to plant death.[11][12]
Comparative Efficacy Data: Standard PSII-Inhibiting Herbicides
While specific EC50 (half-maximal effective concentration) values for this compound are not available, the following table provides the phytotoxicity of standard reference herbicides against the seagrass Halophila ovalis, demonstrating their potent inhibitory effects on aquatic plants.
| Herbicide | IC50 (µg/L) after 24h |
| Diuron | 4.3 |
| Atrazine | 28 |
Data represents the concentration that inhibited the effective quantum yield of PSII (ΔF/Fm') by 50%.[15]
Diuron is notably more potent than Atrazine in this assay.[15] It is expected that this compound, as a related phenylurea, would also exhibit inhibitory activity at the PSII level.
Mechanism of Action: Photosystem II Inhibition
PSII-inhibiting herbicides competitively bind to the QB site on the D1 protein within the chloroplast thylakoid membrane. This binding event displaces the native plastoquinone molecule, thereby interrupting the photosynthetic electron transport chain.[16] This blockage leads to the production of reactive oxygen species, causing cellular damage and ultimately, plant death.[11]
Experimental Protocol: Chlorophyll Fluorescence Assay
Chlorophyll fluorescence analysis is a non-invasive technique used to assess the efficiency of PSII and detect the effects of herbicides.[17][18][19][20]
1. Plant Material and Treatment:
-
Plants or algae are exposed to various concentrations of this compound and standard herbicides (Diuron, Atrazine).
2. Dark Adaptation:
-
The samples are dark-adapted for a period (e.g., 30 minutes) to ensure all PSII reaction centers are open.
3. Measurement of Fluorescence Parameters:
-
A pulse-amplitude-modulation (PAM) fluorometer is used to measure key chlorophyll fluorescence parameters.
-
Fv/Fm: The maximum quantum yield of PSII is determined in dark-adapted samples. A decrease in this value indicates photoinhibitory damage.[17]
-
Y(II) or ΔF/Fm': The effective quantum yield of PSII is measured in light-acclimated samples. This parameter reflects the proportion of absorbed light energy being used for photochemistry and is sensitive to PSII inhibitors.[19]
4. Data Analysis:
-
The inhibition of PSII activity is quantified by the reduction in Fv/Fm or Y(II) relative to untreated controls.
-
EC50 values are calculated from dose-response curves.
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 12. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 13. agritrop.cirad.fr [agritrop.cirad.fr]
- 14. Atrazine and Diuron Effects on Survival, Embryo Development, and Behavior in Larvae and Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute and additive toxicity of ten photosystem-II herbicides to seagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Chlorophyll Fluorescence, Photoinhibition and Abiotic Stress: Does it Make Any Difference the Fact to Be a C3 or C4 Species? [frontiersin.org]
- 18. 5.1 Chlorophyll fluorescence – ClimEx Handbook [climexhandbook.w.uib.no]
- 19. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes for (2-Chlorophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
(2-Chlorophenyl)urea is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and scalable production is a subject of significant interest. This guide provides a detailed comparison of the primary synthetic pathways to this compound, offering an objective analysis of their respective advantages and limitations, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic route for this compound hinges on factors such as production scale, cost, safety, and desired purity. The following table summarizes the key quantitative and qualitative aspects of the most common synthetic methodologies.
| Metric | Cyanate Method | Isocyanate Method | One-Pot Nitro-Reduction Method |
| Starting Material | 2-Chloroaniline | 2-Chloroaniline | 2-Chloronitrobenzene |
| Key Reagents | Sodium Cyanate, Acid (e.g., HCl) | Phosgene equivalent (e.g., Triphosgene), Ammonia | Reducing Agent, Urea |
| Reported Yield | 88-93% (crude)[1] | >90% (estimated overall)[2] | High (expected for industrial processes) |
| Reaction Time | Short (hours) | Moderate (includes isocyanate formation) | Long (multiple steps in one pot) |
| Procedural Simplicity | High | Moderate | Moderate to Complex |
| Safety Concerns | Use of potentially toxic cyanates.[2] | Involves highly toxic and reactive phosgene equivalents and isocyanates.[2] | Requires careful control of sequential reactions.[2] |
| Scalability | Good for laboratory scale.[2] | Adaptable for various scales. | Highly suitable for industrial scale.[2] |
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for each of the primary synthetic routes to this compound.
Caption: Cyanate method for this compound synthesis.
Caption: Isocyanate method for this compound synthesis.
Caption: One-pot synthesis from a nitro-precursor.
Experimental Protocols
Pathway 1: Synthesis from 2-Chloroaniline and Sodium Cyanate (Cyanate Method)
This is a classical and widely utilized method for the laboratory-scale preparation of arylureas. The reaction involves the in-situ formation of isocyanic acid from a cyanate salt in an acidic medium, which then reacts with the amine.[2]
Materials:
-
2-Chloroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Cyanate
-
Water
-
Ethanol (for recrystallization, optional)
Procedure:
-
Preparation of 2-Chloroaniline Hydrochloride: In a suitable reaction vessel, dissolve 2-chloroaniline in a minimal amount of water containing a stoichiometric amount of concentrated hydrochloric acid.[2]
-
Preparation of Sodium Cyanate Solution: In a separate vessel, prepare a solution of sodium cyanate in water.[2]
-
Reaction: With vigorous stirring, slowly add the sodium cyanate solution to the 2-chloroaniline hydrochloride solution. The temperature of the reaction mixture should be maintained below 30°C.[2] A white precipitate of this compound will form.
-
Isolation: Continue stirring for approximately 2 hours after the addition is complete to ensure maximum yield.[2]
-
Filtration and Washing: Filter the precipitate using a Buchner funnel and wash the solid thoroughly with cold water to remove unreacted starting materials and inorganic salts.[2]
-
Drying: Dry the product in an oven at 80-100°C until a constant weight is achieved.[2]
-
Purification (Optional): The crude product can be recrystallized from aqueous ethanol to obtain a purer product.[1]
Yield: Crude yields of 88-93% have been reported for analogous arylureas using this method.[1]
Pathway 2: Synthesis from 2-Chlorophenyl Isocyanate and Ammonia (Isocyanate Method)
This route involves the direct reaction of the highly reactive 2-chlorophenyl isocyanate intermediate with ammonia. The isocyanate is typically prepared from 2-chloroaniline and a phosgene equivalent.
Part A: Synthesis of 2-Chlorophenyl Isocyanate
-
Materials: 2-Chloroaniline, Triphosgene (or other phosgene equivalent), suitable anhydrous aprotic solvent (e.g., toluene), and a non-nucleophilic base (e.g., triethylamine).
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve 2-chloroaniline and triethylamine in the anhydrous solvent.
-
Slowly add a solution of triphosgene in the same solvent to the reaction mixture at a controlled temperature (typically 0°C to room temperature).
-
After the addition is complete, the reaction mixture is typically refluxed for several hours. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2270 cm⁻¹).[3]
-
After the reaction is complete, the solvent is removed under reduced pressure, and the crude 2-chlorophenyl isocyanate is purified by vacuum distillation.[2]
-
Part B: Synthesis of this compound
-
Materials: 2-Chlorophenyl isocyanate, anhydrous ammonia (gas or solution in a suitable solvent), anhydrous aprotic solvent.
-
Procedure:
-
In a suitable reaction vessel, dissolve the purified 2-chlorophenyl isocyanate in an anhydrous aprotic solvent.[2]
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent at a controlled temperature.[2] This reaction is typically rapid and exothermic.
-
The product, this compound, will precipitate out of the solution. It can be collected by filtration, washed with a suitable solvent, and dried.[2]
-
Yield: This method is expected to have a high overall yield, potentially exceeding 90%, due to the high reactivity of the isocyanate intermediate.[2]
Pathway 3: One-Pot Synthesis from 2-Chloronitrobenzene
For industrial-scale production, a one-pot synthesis starting from a less expensive and more readily available precursor like 2-chloronitrobenzene is often preferred. This process involves the reduction of the nitro group to an amine, followed by an in-situ reaction to form the urea. While a specific protocol for this compound was not detailed in the searched literature, a general procedure can be conceptualized based on similar industrial processes for related compounds.[2][4]
Conceptual Procedure:
-
Reduction: The 2-chloronitrobenzene would be subjected to reduction in a suitable solvent. Common industrial reduction methods include catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst and hydrogen gas) or chemical reduction (e.g., using iron powder in an acidic medium).[2]
-
In-situ Urea Formation: Following the completion of the reduction, a urea source, such as urea itself, would be introduced directly into the reaction mixture containing the newly formed 2-chloroaniline.[2][4]
-
Reaction Conditions: The mixture would then be heated to induce the reaction between the in-situ generated 2-chloroaniline and urea, likely with the evolution of ammonia.
-
Isolation and Purification: After the reaction is complete, the product would be isolated through filtration and purified by washing and/or recrystallization.
Emerging Synthetic Strategies
Recent advancements in organic synthesis have introduced novel methods for urea formation that may offer advantages in terms of safety and substrate scope. Palladium-catalyzed carbonylation reactions, for instance, provide a route to unsymmetrical ureas from aryl chlorides and triflates using carbon monoxide or its precursors.[5] While these methods are powerful, specific, optimized protocols for the synthesis of this compound are not yet widely documented.
Conclusion
The choice of synthetic route for this compound is a critical decision for any research or manufacturing campaign. The cyanate method offers simplicity and high yields for laboratory-scale synthesis.[1][2] The isocyanate pathway , while involving more hazardous intermediates, provides a reliable route to a very pure product and is adaptable to various scales.[2] For large-scale industrial production, a one-pot synthesis from 2-chloronitrobenzene presents the most economically viable option, though it requires significant process development and optimization.[2] Researchers and drug development professionals should carefully consider the factors of scale, safety, cost, and purity when selecting the most appropriate synthetic strategy.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. CN101565391A - One-pot synthesis of N, N'-di (p-chlorophenyl) urea and preparation of 2, 4-dichloroaniline - Google Patents [patents.google.com]
- 5. Urea derivative synthesis by amidation [organic-chemistry.org]
A Comparative Analysis of the Metabolic Stability of (2-Chlorophenyl)urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the metabolic stability of (2-chlorophenyl)urea derivatives, a chemical scaffold of interest in drug discovery. Understanding the metabolic fate of these compounds is crucial for optimizing their pharmacokinetic profiles and advancing lead candidates. This document summarizes key metabolic data, details experimental protocols for stability assessment, and visualizes a relevant signaling pathway.
Quantitative Data on Metabolic Stability
The metabolic stability of urea derivatives can vary significantly based on their substitution patterns. The following table presents in vitro metabolic stability data for representative (chlorophenyl)urea derivatives in rat liver microsomes (RLM). These parameters are essential for predicting in vivo clearance and half-life.[1]
| Compound/Derivative | Structure | t1/2 (min) | CL (µL/min/mg) | %Qh | Reference |
| Compound 17 | 3-(4-chlorophenyl)-1-(phenethyl)urea analog | ~15 | ~100 | ~70% | [1] |
| Compound 31 (RTICBM-189) | 3-(4-chlorophenyl)-1-(phenethyl)urea analog | ~15 | ~100 | ~70% | [1] |
| Compound 34 | 3-(4-chlorophenyl)-1-(phenethyl)urea analog | ~15 | ~100 | ~70% | [1] |
| PSNCBAM-1 (Compound 2) | A reference diarylurea | 13.4 | 113.7 | 72.6% | [1] |
Note: The data above is for 3-(4-chlorophenyl)urea derivatives, providing a valuable reference for the broader class of chlorophenylureas. The half-life (t1/2) represents the time taken for 50% of the compound to be metabolized. The intrinsic clearance (CL) is a measure of the metabolic capacity of the liver microsomes. The percentage of hepatic blood flow (%Qh) estimates the fraction of the drug cleared by the liver in a single pass.
Key Metabolic Pathways and Influencing Factors
The metabolism of N-phenylurea derivatives, including the this compound scaffold, is primarily governed by Phase I and Phase II biotransformation reactions.
Phase I Metabolism: This phase involves the introduction or unmasking of functional groups, primarily through oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[2] For many aryl urea-containing drugs, CYP3A4 is a key enzyme involved in their metabolism.[3][4][5] Common Phase I reactions for this class of compounds include:
-
N-Dealkylation: Removal of alkyl groups from the urea nitrogen atoms.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring. The position of the chlorine atom can influence the site of hydroxylation.
-
Oxidative Defluorination: If fluorine substituents are present.
Phase II Metabolism: Following Phase I reactions, the modified compounds can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. Key Phase II reactions include:
-
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).
The structural features of the this compound derivatives significantly influence their metabolic stability. The position and nature of substituents on the phenyl ring and the urea nitrogens can either block or create sites for metabolism, thereby altering the rate of clearance.[2]
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of this compound derivatives using liver microsomes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test this compound derivative
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Positive control compound with known metabolic stability
-
Quenching solution (e.g., ice-cold acetonitrile or methanol with an internal standard)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Prepare the microsomal incubation mixture by diluting the liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the microsomal incubation mixture to the wells of a 96-well plate or microcentrifuge tubes.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of the ice-cold quenching solution. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Centrifuge the samples at high speed to precipitate the microsomal proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (volume of incubation / mg of microsomal protein).
-
Mandatory Visualizations
Signaling Pathway
Many this compound derivatives, such as the multi-kinase inhibitor Sorafenib, target key signaling pathways involved in cell proliferation and angiogenesis. The diagram below illustrates the RAF-MEK-ERK signaling cascade, a critical pathway in cancer progression that is inhibited by compounds like Sorafenib.
Caption: RAF-MEK-ERK signaling pathway inhibited by this compound derivatives.
Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro microsomal stability assay.
Caption: Workflow for an in vitro microsomal stability assay.
References
- 1. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (2-Chlorophenyl)urea
Disclaimer: A comprehensive Safety Data Sheet (SDS) for (2-Chlorophenyl)urea (CAS: 114-38-5) is not publicly available. This guidance is based on data from structurally similar compounds and general laboratory safety principles. Users must conduct a thorough, site-specific risk assessment before proceeding and consult their institution's Environmental Health and Safety (EHS) department.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, related compounds are known to cause skin and eye irritation and may be harmful if swallowed.[1][2] A cautious approach is therefore essential. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) inspected before each use. Double gloving is recommended.- Protective Clothing: A disposable gown or a lab coat made of a low-permeability material. Ensure cuffs are tucked into gloves. | To prevent skin contact, which may cause irritation.[2] Impervious clothing protects against spills. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder outside of a certified chemical fume hood or glove box. | To prevent inhalation of the powder, which may cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
Preparation:
-
Designate a specific area within the chemical fume hood for handling the compound.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within the chemical fume hood or a containment enclosure.
-
Use anti-static weigh boats or paper to prevent the dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
Dissolving and Reactions:
-
If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Keep containers covered as much as possible during the procedure.
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Follow the de-gowning procedure outlined below.
De-gowning Procedure:
-
Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Remove the lab coat or gown by rolling it outwards and dispose of it appropriately.
-
Remove the face shield or goggles.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[4]
Waste Segregation and Collection:
-
Chemical Waste: Dispose of unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[5] As a halogenated organic compound, this waste should be segregated from non-halogenated organic waste.[4]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").[5]
Storage and Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, such as in a fume hood or a ventilated cabinet, away from incompatible materials.[4]
-
Keep the container tightly closed except when adding waste.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Spill Management:
-
In the event of a small spill, use an inert absorbent material like vermiculite or sand to contain the substance.
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.[4]
-
Report any spills to your laboratory supervisor and EHS office.
Physical and Chemical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 114-38-5 | [6] |
| Molecular Formula | C₇H₇ClN₂O | |
| Molecular Weight | 170.6 g/mol | |
| Melting Point | 152°C | [6][7] |
| Boiling Point (Predicted) | 265.9 ± 23.0 °C | [7] |
| Flash Point (Predicted) | 114.6°C | [7] |
| Density (Predicted) | 1.402 ± 0.06 g/cm³ | [7] |
Visualized Workflows
Caption: Experimental workflow for handling this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
